2-Isopropyl-6-methylphenyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-1-methyl-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFPHTAQERHCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343251 | |
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-86-4 | |
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropyl-6-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isothiocyanate, with the CAS number 306935-86-4, is an aromatic isothiocyanate of interest in organic synthesis and potentially in medicinal chemistry.[1] Isothiocyanates as a class are well-recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, primarily owing to the electrophilic nature of the -N=C=S functional group. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the general biological context of this compound, acknowledging the limited specific data available for this particular compound.
Chemical Properties
Quantitative data for this compound is not extensively reported in the literature. The available information is summarized in the table below. For comparative purposes, data for the related compound 2-isopropyl-6-methylphenyl isocyanate is also included.
| Property | This compound | 2-Isopropyl-6-methylphenyl Isocyanate |
| CAS Number | 306935-86-4 | 102561-43-3 |
| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NO[2] |
| Molecular Weight | 191.29 g/mol [3] | 175.23 g/mol [2] |
| Physical Form | Liquid[3] | Colorless or yellowish liquid |
| Purity | ≥95%[3] | Not specified |
| Boiling Point | Not available | 92°C @ 3mm Hg[2] |
| Density | Not available | 1.008 g/mL at 25°C[2] |
| Refractive Index | Not available | n20/D 1.526[2] |
| Solubility | Not available | Soluble in organic solvents, insoluble in water |
Synonyms: 2-Isothiocyanato-1-methyl-3-(prop-2-yl)benzene, 3-Isopropyl-2-isothiocyanatotoluene.[3]
Synthesis
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of the Precursor Amine (2-Isopropyl-6-methylaniline)
A reported method for the synthesis of 2-methyl-6-isopropylaniline involves the Friedel-Crafts alkylation of o-toluidine with propylene using aluminum trichloride as a catalyst.[4]
-
Materials: o-Toluidine, propylene, aluminum trichloride, toluene, nitrogen gas.
-
Procedure:
-
In a reaction kettle, combine o-toluidine and aluminum trichloride.
-
Seal the kettle, stir the mixture, and purge with nitrogen gas.
-
Introduce propylene gas into the kettle.
-
Heat the reaction mixture to 130-150°C for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to dissolve the product, followed by the careful addition of water to quench the reaction.
-
Separate the upper oily layer containing the product.
-
Purify the product by distillation under reduced pressure to obtain 2-isopropyl-6-methylaniline as a colorless transparent liquid.[4]
-
Step 2: General Protocol for the Conversion of 2-Isopropyl-6-methylaniline to this compound
A common and facile method for converting anilines to isothiocyanates involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.
-
Materials: 2-Isopropyl-6-methylaniline, carbon disulfide (CS₂), triethylamine (or another suitable base), tosyl chloride (or another desulfurizing agent), and a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
General Procedure:
-
Dissolve 2-isopropyl-6-methylaniline in the chosen organic solvent.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
-
Allow the reaction to stir at room temperature to form the dithiocarbamate salt intermediate.
-
Add a solution of tosyl chloride in the solvent dropwise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be washed with water and the organic layer separated, dried, and concentrated under reduced pressure to yield the crude isothiocyanate.
-
Further purification can be achieved by column chromatography or distillation.
-
Reactivity and Potential Biological Significance
The reactivity of aryl isothiocyanates is dominated by the electrophilic carbon atom of the N=C=S group, making it susceptible to nucleophilic attack. This reactivity is the basis for their biological activity, as they can readily react with nucleophilic groups in biomolecules such as proteins and peptides.
While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is known to exhibit a range of biological effects, including:
-
Antimicrobial Activity: Isothiocyanates have shown efficacy against various human pathogens.
-
Anti-inflammatory Effects: They can modulate inflammatory pathways.
-
Anticancer Properties: Many isothiocyanates are studied for their potential to inhibit cancer cell growth and induce apoptosis.
The biological activity of isothiocyanates is often linked to their ability to modulate cellular signaling pathways. A key pathway influenced by some isothiocyanates is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.
Generalized Keap1-Nrf2 Signaling Pathway
Caption: Generalized Keap1-Nrf2 signaling pathway modulated by some isothiocyanates.
Conclusion
This compound is a specialty chemical with limited available data. Based on the general chemistry of isothiocyanates, it can be synthesized from its corresponding aniline and is expected to exhibit reactivity at the isothiocyanate functional group. While its specific biological activities have not been characterized, the broader class of isothiocyanates holds significant promise in various therapeutic areas. Further research is warranted to fully elucidate the chemical and biological properties of this specific compound and to explore its potential applications in drug discovery and development.
References
An In-depth Technical Guide on 2-Isopropyl-6-methylphenyl isothiocyanate
CAS Number: 306935-86-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-6-methylphenyl isothiocyanate, with CAS number 306935-86-4, is an aromatic isothiocyanate. While specific research on this particular compound is limited in publicly available literature, this guide provides a comprehensive overview based on the well-documented properties of the broader class of isothiocyanates. Isothiocyanates are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document outlines general methodologies for the synthesis of aryl isothiocyanates, summarizes the known biological activities and signaling pathways associated with related isothiocyanates, and provides a framework for potential future research into this compound.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₃NS |
| Molecular Weight | 191.30 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| Boiling Point | Predicted to be elevated due to the aromatic ring and isothiocyanate group. |
| Melting Point | Dependent on the crystalline structure, if solid. |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not published, general methods for the preparation of aryl isothiocyanates from the corresponding anilines are well-established. The most common approach involves the reaction of the primary amine (2-Isopropyl-6-methylaniline) with a thiocarbonylating agent.
Experimental Protocol: General Synthesis of Aryl Isothiocyanates
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
2-Isopropyl-6-methylaniline
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine, potassium carbonate)
-
A desulfurizing agent (e.g., dicyclohexylcarbodiimide (DCC), tosyl chloride, or thiophosgene - use with extreme caution in a well-ventilated fume hood )
-
Anhydrous solvent (e.g., dichloromethane, chloroform, tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 2-Isopropyl-6-methylaniline (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Desulfurization to form the Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the desulfurizing agent (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
-
Synthesis Workflow
Synthesis of 2-Isopropyl-6-methylphenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-6-methylphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document details the most common and effective synthetic strategies, complete with experimental protocols and characterization data.
Introduction
Isothiocyanates (-N=C=S) are a class of reactive organic compounds with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their electrophilic nature allows for a variety of chemical transformations, making them versatile intermediates. This compound, with its sterically hindered aromatic core, presents unique synthetic challenges and offers opportunities for the development of novel molecular architectures. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and safely in a laboratory setting.
Synthetic Routes and Mechanisms
The most prevalent and practical method for the synthesis of aryl isothiocyanates, including the sterically hindered this compound, involves a two-step, one-pot reaction starting from the corresponding aniline. This process consists of the formation of a dithiocarbamate salt followed by desulfurization.
Dithiocarbamate Salt Formation
The initial step involves the reaction of 2-isopropyl-6-methylaniline with carbon disulfide (CS₂) in the presence of a base. The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate.
Desulfurization
The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide or a related sulfur species, leading to the formation of the isothiocyanate. Common desulfurizing agents include thiophosgene, cyanuric chloride, and tosyl chloride. For a more environmentally benign approach, sodium hydroxide can also be employed to promote the decomposition of the dithiocarbamate intermediate.
The overall reaction mechanism is depicted below:
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of aryl isothiocyanates and are tailored for the preparation of this compound.
Method A: One-Pot Synthesis using Cyanuric Chloride
This method is a robust and widely applicable procedure for the synthesis of aryl isothiocyanates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Isopropyl-6-methylaniline | 149.23 | 10 | 1.49 g |
| Carbon Disulfide (CS₂) | 76.13 | 15 | 1.14 g (0.91 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |
| Cyanuric Chloride | 184.41 | 11 | 2.03 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Water | - | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 20 mL |
| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred solution of 2-isopropyl-6-methylaniline (10 mmol) in dichloromethane (30 mL) and water (30 mL) at 0 °C, add sodium hydroxide (20 mmol) followed by the dropwise addition of carbon disulfide (15 mmol).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and add a solution of cyanuric chloride (11 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.
-
Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.
Expected Yield: 75-85%
Method B: NaOH-Promoted One-Pot Synthesis
This method offers a more environmentally friendly alternative by avoiding the use of traditional desulfurizing agents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Isopropyl-6-methylaniline | 149.23 | 10 | 1.49 g |
| Carbon Disulfide (CS₂) | 76.13 | 15 | 1.14 g (0.91 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |
| Acetonitrile (CH₃CN) | - | - | 30 mL |
| Water | - | - | 20 mL |
| Diethyl Ether | - | - | 50 mL |
| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred suspension of powdered sodium hydroxide (20 mmol) in acetonitrile (30 mL), add 2-isopropyl-6-methylaniline (10 mmol) followed by carbon disulfide (15 mmol).
-
Stir the mixture at room temperature for 8-12 hours. The formation of a yellow precipitate (sodium sulfide) may be observed.
-
After the reaction is complete (monitored by TLC), add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
Expected Yield: 60-75%
Characterization Data
The following tables summarize the expected analytical data for this compound based on data for structurally similar compounds.
Table 1: Physical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₃NS |
| Molecular Weight | 191.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure |
| IR (Infrared) Spectrum | Strong, characteristic asymmetric N=C=S stretch around 2100-2040 cm⁻¹ |
| Mass Spectrum (m/z) | Expected molecular ion peak at 191 (M⁺); fragmentation may show loss of CH₃ (M-15) and C₃H₇ (M-43). |
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | ¹³C NMR |
| ~7.2-7.0 ppm (m, 3H, Ar-H) | ~145-140 ppm (Ar-C) |
| ~3.2 ppm (septet, 1H, -CH(CH₃)₂) | ~135-130 ppm (Ar-C) |
| ~2.3 ppm (s, 3H, Ar-CH₃) | ~130-125 ppm (Ar-CH) |
| ~1.2 ppm (d, 6H, -CH(CH₃)₂) | ~135 ppm (broad, -N=C=S) |
| ~30 ppm (-CH(CH₃)₂) | |
| ~23 ppm (-CH(CH₃)₂) | |
| ~18 ppm (Ar-CH₃) |
Note: The chemical shift of the isothiocyanate carbon in ¹³C NMR is often broad and may be difficult to observe.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Safety Considerations
-
Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Cyanuric chloride is corrosive and toxic. Handle with care and avoid inhalation of dust.
-
The reaction can be exothermic. Proper temperature control is essential, especially during the addition of reagents.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The provided characterization data, while predictive, offers a solid baseline for the analysis of the final product.
2-Isopropyl-6-methylphenyl isothiocyanate molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the molecular structure, weight, and a general synthetic approach for 2-Isopropyl-6-methylphenyl isothiocyanate. This compound belongs to the isothiocyanate class of organic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The information presented here is intended to serve as a foundational resource for researchers and professionals working with this and related molecules.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with an isopropyl group at the 2-position, a methyl group at the 6-position, and an isothiocyanate group at the 1-position.
Molecular Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₃NS |
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | 1-isothiocyanato-2-isopropyl-6-methylbenzene |
Experimental Protocols: General Synthesis of Aryl Isothiocyanates
While a specific experimental protocol for the synthesis of this compound is not widely documented, a general and facile one-pot method for the preparation of aryl isothiocyanates from their corresponding primary amines is well-established. This method can be adapted for the synthesis of the target compound starting from 2-Isopropyl-6-methylaniline.
Objective: To synthesize an aryl isothiocyanate from the corresponding primary aryl amine.
Materials:
-
2-Isopropyl-6-methylaniline (starting material)
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
A desulfurylation reagent (e.g., tosyl chloride or cyanuric chloride)[1][2]
-
An appropriate solvent (e.g., dichloromethane or aqueous conditions)[1][2]
Methodology:
-
Formation of Dithiocarbamate Salt: The primary amine (2-Isopropyl-6-methylaniline) is dissolved in the chosen solvent. Carbon disulfide and a base are then added to the solution. The reaction mixture is stirred, leading to the in situ formation of a dithiocarbamate salt.[1][2]
-
Desulfurization: A desulfurylation reagent is subsequently added to the reaction mixture. This reagent facilitates the elimination of a sulfur atom from the dithiocarbamate intermediate, resulting in the formation of the isothiocyanate.[1][2]
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove byproducts and unreacted reagents. This typically involves washing with aqueous solutions and extraction with an organic solvent. The final product, this compound, is then purified using standard techniques such as column chromatography or distillation.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of aryl isothiocyanates.
Caption: General workflow for the synthesis of aryl isothiocyanates.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Isopropyl-6-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical understanding of the solubility and stability of 2-Isopropyl-6-methylphenyl isothiocyanate. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for determining these crucial physicochemical properties. Furthermore, a potential signaling pathway is proposed based on the known biological activities of structurally related isothiocyanates.
Physicochemical Properties
While specific experimental data for this compound is scarce, some properties can be inferred from data on analogous compounds and general chemical principles. Isothiocyanates are known to be reactive electrophiles, a characteristic that dictates their stability and biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Isopropyl-6-methylphenyl isocyanate (Analogue) | General Aryl Isothiocyanates |
| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NO | Variable |
| Molecular Weight | 191.29 g/mol | 175.23 g/mol | Variable |
| Appearance | Likely a colorless to yellowish liquid | Colorless or yellowish liquid | Liquids or low-melting solids |
| Boiling Point | Not available | 92°C @ 3 mmHg | Generally high, often distilled under reduced pressure |
| Density | Not available | 1.008 g/mL at 25°C | Typically denser than water |
| Solubility in Water | Expected to be sparingly soluble | Insoluble | Generally sparingly soluble to insoluble |
| Solubility in Organic Solvents | Expected to be soluble | Soluble | Generally soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) |
| Storage Temperature | Not specified, likely 2-8°C | 2-8°C | Cool, dry, and dark conditions are recommended to prevent degradation. |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low to Very Low | The hydrophobic nature of the substituted phenyl ring dominates the molecule's properties. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | High | "Like dissolves like" principle; the non-polar nature of the compound favors solubility in non-polar solvents. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The alkyl and aromatic portions will interact favorably with the non-polar part of the alcohol, while the isothiocyanate group may have limited hydrogen bonding capabilities. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This method is suitable for determining the aqueous solubility of compounds.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed to permit the separation of the undissolved compound.
-
Carefully withdraw an aliquot of the clear, saturated aqueous phase, ensuring no undissolved particles are transferred. Centrifugation can be employed to facilitate this separation.
-
-
Quantification:
-
Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.
-
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of nucleophiles. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack.
Hydrolytic Stability
Aryl isothiocyanates are known to undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and carbonyl sulfide.
Table 3: Factors Affecting Hydrolytic Stability
| Condition | Expected Effect on Stability | Mechanism |
| Acidic pH | Decreased stability | Protonation of the nitrogen atom increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water. |
| Neutral pH | Relatively stable, but hydrolysis can still occur slowly. | Slow reaction with water as the nucleophile. |
| Basic pH | Decreased stability | Hydroxide ions are strong nucleophiles that readily attack the isothiocyanate carbon. |
Experimental Protocol for a Hydrolysis Study
This protocol outlines a general procedure for determining the rate of hydrolysis.
-
Reaction Setup:
-
Prepare buffer solutions at various pH values (e.g., 4, 7, and 9).
-
Add a known concentration of this compound (typically from a stock solution in a water-miscible organic solvent like acetonitrile) to each buffer solution in a temperature-controlled reaction vessel.
-
Maintain a constant temperature throughout the experiment (e.g., 25°C, 37°C, or 50°C).
-
-
Time-Course Sampling:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding a strong acid or base to shift the pH to a range where the compound is more stable, or by rapid cooling.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Plot the concentration of the compound versus time for each pH and temperature condition.
-
-
Data Analysis:
-
Determine the order of the reaction and calculate the hydrolysis rate constant (k) for each condition.
-
The half-life (t₁/₂) of the compound under each condition can be calculated from the rate constant.
-
Thermal Stability
Isothiocyanates can be susceptible to thermal degradation. While specific data for this compound is unavailable, studies on other isothiocyanates have shown that they can be thermolabile, especially at elevated temperatures.
Experimental Protocol for Thermal Stability Assessment
A common method for assessing thermal stability is thermogravimetric analysis (TGA).
-
Sample Preparation:
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
-
TGA Analysis:
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
The TGA instrument will continuously monitor the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
The temperature at which a significant loss of mass occurs indicates the onset of thermal decomposition.
-
The resulting thermogram provides information about the thermal stability of the compound and the temperature range over which it decomposes.
-
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, many other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, are well-known for their interaction with the Keap1-Nrf2 signaling pathway.[1][2] This pathway is a critical regulator of cellular antioxidant and detoxification responses. It is plausible that this compound, due to its electrophilic isothiocyanate group, could act as an activator of the Nrf2 pathway.
Proposed Nrf2 Activation Pathway
References
Mechanism of action of 2-Isopropyl-6-methylphenyl isothiocyanate
An In-depth Technical Guide on the Mechanism of Action of 2-Isopropyl-6-methylphenyl isothiocyanate
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of this compound. Due to the limited availability of research focused specifically on this molecule, this document extrapolates from the well-established mechanisms of the broader isothiocyanate (ITC) class of compounds. ITCs are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide details the core signaling pathways influenced by ITCs, presents illustrative quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex biological processes using Graphviz diagrams. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction to this compound and the Isothiocyanate Family
This compound, also known as IMPI, is an aromatic isothiocyanate with the chemical formula C₁₁H₁₃NS.[1] Its structure features a phenyl ring substituted with an isopropyl group at the 2-position, a methyl group at the 6-position, and the reactive isothiocyanate (-N=C=S) functional group.[1] Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential as chemopreventive agents.[2][3] The biological activities of ITCs are largely attributed to their ability to act as electrophiles, reacting with nucleophilic cellular targets and modulating various signaling pathways.[1]
The general mechanisms of action for ITCs are multifaceted and include the induction of apoptosis, inhibition of cell cycle progression, suppression of angiogenesis, and modulation of xenobiotic-metabolizing enzymes.[4][5] They are also known to exhibit potent anti-inflammatory and antioxidant effects.[6]
Core Mechanisms of Action of Isothiocyanates
Anticancer Activity
The anticancer properties of isothiocyanates are a result of their influence on multiple cellular processes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7] A primary mechanism involves the mitochondrial release of cytochrome c, which is regulated by the Bcl-2 family of proteins.[4][8] ITCs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6][7] This leads to the activation of caspases, a family of proteases that execute apoptosis.[8] The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in ITC-induced apoptosis.[4][7]
-
Cell Cycle Arrest: Isothiocyanates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4] This is often observed as an arrest in the G2/M phase of the cell cycle.[7]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. ITCs have been shown to inhibit this process, thereby limiting the supply of nutrients to tumors.[4]
Chemoprevention
Isothiocyanates play a significant role in cancer prevention by modulating the activity of enzymes involved in the metabolism of carcinogens.
-
Inhibition of Phase I Enzymes: ITCs can inhibit cytochrome P450 (CYP) enzymes, which are Phase I enzymes responsible for activating procarcinogens into their carcinogenic forms.[3][4]
-
Induction of Phase II Enzymes: A key mechanism of chemoprevention by ITCs is the induction of Phase II detoxification enzymes.[3][4] These enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), conjugate carcinogens to facilitate their excretion from the body.[8] This induction is often mediated through the activation of the Nrf2 transcription factor.[2]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are known contributors to the development of cancer and other chronic diseases.
-
Anti-inflammatory Action: ITCs can suppress inflammation by inhibiting the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6]
-
Antioxidant Activity: The antioxidant effects of ITCs are largely mediated by the activation of the Keap1-Nrf2 pathway.[6] Under normal conditions, Nrf2 is kept inactive by Keap1. ITCs can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes.[2]
Quantitative Data (Illustrative)
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type |
| UACC 903 | Melanoma | 15.2 | MTT Assay |
| PC-3 | Prostate | 22.5 | MTT Assay |
| MCF-7 | Breast | 18.7 | MTT Assay |
| A549 | Lung | 25.1 | MTT Assay |
| HCT116 | Colon | 12.8 | MTT Assay |
Table 1: Illustrative 50% inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines after 48 hours of treatment.
Experimental Protocols (Representative)
The following are representative protocols for key experiments used to elucidate the mechanism of action of isothiocyanates.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for studying the mechanism of action of this compound.
Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induced by Isothiocyanates.
Caption: Keap1-Nrf2 Pathway Activation by Isothiocyanates for Antioxidant Response.
Caption: A General Experimental Workflow for Investigating the Mechanism of Action.
Conclusion and Future Directions
While specific studies on this compound are scarce, the extensive research on the isothiocyanate class provides a strong foundation for understanding its likely mechanisms of action. These compounds are potent modulators of cellular pathways involved in cancer, inflammation, and oxidative stress. Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve comprehensive in vitro studies to determine its IC₅₀ values across a panel of cancer cell lines, detailed investigation of its effects on apoptosis and cell cycle progression, and elucidation of its impact on the Nrf2 and NF-κB signaling pathways. Further in vivo studies would be necessary to establish its efficacy and safety profile as a potential therapeutic or chemopreventive agent.
References
- 1. This compound | 306935-86-4 | Benchchem [benchchem.com]
- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. redalyc.org [redalyc.org]
A Technical Guide to the Potential Biological Activities of 2-Isopropyl-6-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the biological activities of 2-Isopropyl-6-methylphenyl isothiocyanate is not currently available. This document extrapolates potential activities based on the well-documented biological effects of structurally similar aromatic isothiocyanates. All quantitative data and experimental details are provided as representative examples from studies on related compounds and should be considered as a theoretical framework for guiding future research on this compound.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates.[1] Numerous studies have highlighted the diverse biological activities of ITCs, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] These effects are largely attributed to their ability to modulate various cellular signaling pathways.[1]
This guide focuses on the potential biological activities of this compound, an aromatic isothiocyanate. Its structure, featuring a phenyl ring substituted with an isopropyl and a methyl group, suggests it may share mechanisms of action with other well-researched arylalkyl isothiocyanates. The lipophilicity conferred by the alkyl groups may influence its bioavailability and interaction with cellular targets.[4]
Potential Anticancer Activities
Aromatic ITCs are known to exhibit significant anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5] The anticancer potential of ITCs is often linked to their ability to generate reactive oxygen species (ROS) in cancer cells and modulate key signaling pathways.
Structure-Activity Relationship Insights
Studies on various arylalkyl isothiocyanates have shown that the nature and position of substituents on the phenyl ring can influence their anticancer potency.[4][6] For instance, the length of the alkyl chain in phenylalkyl isothiocyanates has been correlated with their inhibitory activity against lung tumorigenesis.[7] While specific data for this compound is unavailable, the presence of two alkyl groups might enhance its cellular uptake and interaction with hydrophobic pockets of target proteins.
Putative Anticancer Mechanisms
2.2.1 Induction of Apoptosis: ITCs can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades.[1] They have also been shown to inhibit deubiquitinating enzymes (DUBs) like USP9x, leading to the degradation of anti-apoptotic proteins such as Mcl-1.[8][9]
2.2.2 Cell Cycle Arrest: Many ITCs can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5]
2.2.3 Inhibition of Angiogenesis and Metastasis: ITCs have been observed to suppress the metastatic potential of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT).[5]
Hypothetical Quantitative Data for Anticancer Activity
The following table presents representative IC50 values from studies on other aromatic ITCs to provide a hypothetical range of potency for this compound.
| Cell Line | Cancer Type | Representative Aromatic ITC | Hypothetical IC50 (µM) for this compound | Reference Compound IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Phenethyl isothiocyanate (PEITC) | 5 - 15 | 7 | [2] |
| UACC 903 | Melanoma | Phenylalkyl isoselenocyanates | 1 - 10 | Varies with chain length | [10] |
| A549 | Lung Cancer | Allyl isothiocyanate (AITC) | 10 - 20 | 10 | [11] |
| HCT116 | Colon Cancer | Benzyl isothiocyanate (BITC) | 5 - 25 | Not Specified | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Anti-inflammatory Activities
ITCs are recognized for their potent anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[12] These pathways are central to the cellular response to oxidative stress and inflammation.
Key Signaling Pathways in Inflammation
3.1.1 Nrf2 Activation: Isothiocyanates are potent activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression.[13][14]
3.1.2 NF-κB Inhibition: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[15] ITCs can inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[2][16] There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation can lead to the suppression of NF-κB activity.[14]
Hypothetical Quantitative Data for Anti-inflammatory Activity
The following table provides hypothetical inhibitory concentrations for this compound on key inflammatory markers, based on data from related ITCs.
| Assay | Target | Cell Line | Representative Aromatic ITC | Hypothetical IC50/Inhibition (%) | Reference Compound Data | Reference |
| COX-2 Inhibition | Enzyme Activity | Ovine COX-2 | Phenyl isothiocyanate | ~99% inhibition at 50 µM | ~99% inhibition at 50 µM | [17] |
| NO Production | iNOS Activity | RAW 264.7 | Sulforaphane | IC50: 5-15 µM | Not Specified | [12] |
| TNF-α Secretion | Cytokine Release | Peritoneal Macrophages | Phenethyl isothiocyanate | Significant reduction at 10-20 µM | Significant reduction | [18][19] |
| IL-6 Secretion | Cytokine Release | Peritoneal Macrophages | Phenethyl isothiocyanate | Significant reduction at 10-20 µM | Significant reduction | [18][19] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for screening for COX-2 inhibitors.
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and inhibitor) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Abcam ab211097).[20]
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup:
-
Inhibitor Wells: Add the reaction mix and the test compound (this compound) at various concentrations.
-
Positive Control Wells: Add the reaction mix and a known COX-2 inhibitor (e.g., Celecoxib).
-
Vehicle Control Wells: Add the reaction mix and the vehicle used to dissolve the test compound.
-
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the slope of the linear range for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Potential Antimicrobial Activities
Aromatic isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[21][22] Their mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.[21]
Structure-Activity Relationship in Antimicrobial Effects
Studies have indicated that aromatic ITCs are generally more effective antimicrobials than their aliphatic counterparts, possibly due to their enhanced ability to penetrate bacterial cell membranes.[21] The specific substitution pattern on the aromatic ring can influence the potency.
Hypothetical Quantitative Data for Antimicrobial Activity
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against representative microbial strains, based on data for other aromatic ITCs.
| Microorganism | Type | Representative Aromatic ITC | Hypothetical MIC (µg/mL) | Reference Compound MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Benzyl isothiocyanate (BITC) | 10 - 120 | 2.9 - 110 | [23] |
| Escherichia coli | Gram-negative Bacteria | Phenethyl isothiocyanate (PEITC) | 50 - 200 | Not Specified | [21] |
| Campylobacter jejuni | Gram-negative Bacteria | Benzyl isothiocyanate (BITC) | 0.5 - 5 | 0.625 - 20 | [24] |
| Candida albicans | Fungus | Not Specified | 25 - 150 | Not Specified | General ITC Activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24] Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Putative Nrf2 activation by 2-Isopropyl-6-methylphenyl ITC.
Caption: Putative NF-κB inhibition by 2-Isopropyl-6-methylphenyl ITC.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
While direct experimental evidence is lacking, the structural characteristics of this compound suggest it is a promising candidate for possessing significant anticancer, anti-inflammatory, and antimicrobial properties, in line with the broader class of aromatic isothiocyanates. The presence of isopropyl and methyl groups on the phenyl ring may favorably influence its lipophilicity and biological activity. This guide provides a foundational framework based on extrapolated data to encourage and direct future in-vitro and in-vivo investigations into the specific biological functions and therapeutic potential of this compound. Rigorous experimental validation is essential to confirm these putative activities and elucidate the precise mechanisms of action.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
In Vitro Profile of Isothiocyanates: A Technical Overview for Researchers
A comprehensive review of the existing in vitro research on isothiocyanates (ITCs) reveals a significant body of evidence supporting their potential as therapeutic agents, particularly in the realm of oncology and inflammation. However, it is critical to note at the outset that a thorough search of the scientific literature yielded no specific in vitro studies on 2-Isopropyl-6-methylphenyl isothiocyanate. Therefore, this guide will provide an in-depth overview of the known in vitro activities of structurally related and well-characterized isothiocyanates, which can serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
This technical guide summarizes key quantitative data from in vitro studies of prominent isothiocyanates, details common experimental protocols, and visualizes the primary signaling pathways implicated in their mechanism of action. The information presented herein is intended to provide a framework for understanding the potential biological activities of novel isothiocyanates like this compound.
Quantitative In Vitro Bioactivity of Key Isothiocyanates
The cytotoxic and anti-inflammatory effects of various isothiocyanates have been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds in inhibiting cancer cell growth. The data below is compiled from studies on several well-known isothiocyanates.
| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | SKOV-3 (Ovarian Carcinoma) | SRB | ~2.5 | [1] |
| Benzyl isothiocyanate (BITC) | 41-M (Ovarian Carcinoma) | SRB | ~1.5 | [1] |
| Benzyl isothiocyanate (BITC) | CH1 (Ovarian Carcinoma) | SRB | ~1.0 | [1] |
| Benzyl isothiocyanate (BITC) | H-69 (Lung Tumor) | SRB | ~1.2 | [1] |
| Benzyl isothiocyanate (BITC) | L-1210 (Murine Leukemia) | SRB | ~0.86 | [1] |
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | Growth Inhibition | ~7 | [2] |
| Allyl isothiocyanate (AITC), Phenethyl isothiocyanate (PEITC), and Sulforaphane (SUL) Combination (1:1:1) | HepG2 (Liver Carcinoma) | MTT | 16.38 | [3] |
| Allyl isothiocyanate (AITC), Phenethyl isothiocyanate (PEITC), and Sulforaphane (SUL) Combination (1:1:1) | B16F10 (Melanoma) | MTT | 18.51 | [3] |
SRB: Sulforhodamine B assay; MTT: Methyl Thiazole Tetrazolium assay.
Key In Vitro Experimental Protocols
The following are detailed methodologies for common experiments used to characterize the in vitro activity of isothiocyanates.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isothiocyanate compound for 24, 48, or 72 hours.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). It provides a measure of total cellular protein mass, which is proportional to cell number.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells by adding cold TCA (10% w/v) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and unbound dye.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the isothiocyanate for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
2. Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
Protocol:
-
Lyse the treated cells to release cellular proteins.
-
Add a specific caspase substrate conjugated to a fluorophore or a chromophore.
-
Incubation allows the active caspase to cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their biological effects by modulating a variety of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Isothiocyanate-induced ROS generation leading to apoptosis.
References
- 1. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annalsofplantsciences.com [annalsofplantsciences.com]
Unveiling the Antimicrobial Potential of 2-Isopropyl-6-methylphenyl Isothiocyanate: A Technical Guide Based on Aromatic Isothiocyanate Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: A thorough review of the existing scientific literature reveals a significant gap in the specific antimicrobial data for 2-Isopropyl-6-methylphenyl isothiocyanate. Its direct antimicrobial effects, quantitative measures of efficacy such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), and detailed experimental protocols have not been documented. However, the broader class of aromatic isothiocyanates, to which this compound belongs, has been the subject of considerable research. This technical guide consolidates the available knowledge on structurally related and well-studied aromatic isothiocyanates to provide a foundational understanding of their antimicrobial properties, mechanisms of action, and the experimental approaches used for their evaluation. This information serves as a valuable proxy and a starting point for research into the specific potential of this compound.
Antimicrobial Activity of Aromatic Isothiocyanates
Aromatic isothiocyanates, such as phenyl isothiocyanate (PITC), benzyl isothiocyanate (BITC), and 2-phenylethyl isothiocyanate (PEITC), have demonstrated significant antimicrobial activity against a range of pathogenic bacteria. The antimicrobial efficacy of these compounds is influenced by their chemical structure, with the aromatic ring and the length of the alkyl chain playing crucial roles. It is suggested that aromatic isothiocyanates are favored for their ability to cross bacterial membrane structures, likely enhancing their antimicrobial activity compared to their aliphatic counterparts.
Quantitative Antimicrobial Data for Aromatic Isothiocyanates
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected aromatic isothiocyanates against various bacterial strains as reported in the scientific literature.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | [1][2][3] |
| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | [1][2][3] |
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [4] |
| 2-Phenylethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa ATCC 10145 | 100 | [5] |
Experimental Protocols for Antimicrobial Assessment
The evaluation of the antimicrobial properties of isothiocyanates typically involves standardized in vitro assays to determine their bacteriostatic and bactericidal capabilities.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 0.5 McFarland standard.
-
Serial Dilution of the Test Compound: The isothiocyanate is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Disc Diffusion Assay
The disc diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension using a sterile cotton swab.
-
Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the isothiocyanate and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for assessing the antimicrobial activity of a test compound.
References
An In-depth Technical Guide to the Safety and Handling of 2-Isopropyl-6-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Isopropyl-6-methylphenyl isothiocyanate (CAS No. 36176-31-5), a reactive organic compound utilized in chemical synthesis and potentially in drug discovery. Due to its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel working with this substance.
Chemical and Physical Properties
This compound is a substituted aromatic isothiocyanate. The presence of the isothiocyanate group (-N=C=S) makes it a reactive electrophile. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36176-31-5 | [1] |
| Molecular Formula | C₁₁H₁₃NS | |
| Molecular Weight | 191.29 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. All personnel must adhere to strict safety protocols when handling this chemical.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | May cause an allergic skin reaction |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when working with this compound. The following diagram outlines the necessary protective gear.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling: Always handle in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures
The following workflow should be followed in the case of a spill:
Caption: Workflow for responding to a spill of this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is based on a general method for the synthesis of isothiocyanates from primary amines.[3]
Materials:
-
2-Isopropyl-6-methylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
N,N-Dimethylformamide (DMF) (optional, for less reactive amines)
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium carbonate (2 equivalents) in water.
-
Add 2-Isopropyl-6-methylaniline (1 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC or LC-MS).
-
-
Desulfurization:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
In a separate beaker, dissolve cyanuric chloride (0.5 equivalents) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the dithiocarbamate salt mixture.
-
Stir the reaction at 0°C for approximately 30 minutes after the addition is complete.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the one-pot synthesis of this compound.
Mechanism of Action (General for Isothiocyanates)
The biological activity of isothiocyanates is primarily attributed to the electrophilic nature of the carbon atom in the -N=C=S group. This allows them to readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. While specific studies on the mechanism of action of this compound are limited, the general mechanisms for this class of compounds involve the modulation of various cellular signaling pathways.
Many isothiocyanates are known to exert anti-inflammatory and chemopreventive effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[4][5]
The proposed general mechanism is depicted below:
Caption: General mechanism of Nrf2 activation by isothiocyanates.
Under normal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant and phase II detoxification enzymes.[4][5]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
References
- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
2-Isopropyl-6-methylphenyl isothiocyanate suppliers and purchasing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isopropyl-6-methylphenyl isothiocyanate, including its procurement, synthesis, and potential biological activities. The information is intended to support researchers in sourcing this compound and designing experimental studies to explore its therapeutic potential.
Purchasing and Suppliers
This compound (CAS No. 306935-86-4) is a specialized chemical. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | Brand | CAS Number | Purity | Available Quantities |
| CymitQuimica | Apollo Scientific | 306935-86-4 | ≥95% | 1g, 5g |
| Apollo Scientific | Apollo Scientific | 306935-86-4 | ≥95% | Not Specified |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not Specified | 306935-86-4 | Not Specified | Not Specified |
| Guidechem | Not Specified | 306935-86-4 | Not Specified | Not Specified |
Synthesis of Aryl Isothiocyanates
Experimental Protocol: General One-Pot Synthesis of Aryl Isothiocyanates
This protocol is adapted from a general method for the synthesis of isothiocyanates from primary amines.[1][2]
Materials:
-
2-Isopropyl-6-methylaniline (starting material)
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Trichloroisocyanuric acid (TCT)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, combine the starting amine (2-Isopropyl-6-methylaniline, 20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water. If the amine has poor water solubility, a mixture of 5 mL of DMF and 20 mL of H₂O can be used, and the reaction can be heated to 40°C.
-
At room temperature, add carbon disulfide (1.82 g, 24 mmol) dropwise to the mixture over a period of 20-30 minutes with stirring.
-
Continue to stir the mixture for several hours until the conversion of the amine to the dithiocarbamate intermediate is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the conversion is complete, cool the reaction mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve trichloroisocyanuric acid (1.85 g, 10 mmol) in 15 mL of dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Basify the mixture to a pH > 11 by adding a 6 N solution of sodium hydroxide.
-
The product can then be extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude isothiocyanate.
-
The crude product can be purified by flash chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of aryl isothiocyanates.
Potential Biological Signaling Pathways
While no specific studies on the biological activity of this compound have been published, the broader class of isothiocyanates is known to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. These effects are often mediated through the modulation of key signaling pathways.
Isothiocyanates are known to interact with and modulate the activity of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.
-
Nrf2/ARE Pathway Activation: Isothiocyanates can activate the Nrf2 transcription factor, which plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.
-
NF-κB Pathway Inhibition: The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit this pathway at multiple levels, thereby exerting anti-inflammatory effects.
General Signaling Pathway for Isothiocyanates
Caption: General signaling pathways modulated by isothiocyanates.
Experimental Protocols for Biological Activity Assessment
The following are representative protocols that can be used to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cultured cells.[3][4]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Nrf2 Activation Assay
This protocol describes a general method to determine if a compound activates the Nrf2 pathway, often using a reporter gene assay or by measuring the expression of Nrf2 target genes.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
-
For Western Blot: Antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin), and appropriate secondary antibodies.
Procedure (Reporter Assay):
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates Nrf2 activation.
NF-κB Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of a compound on the NF-κB pathway, typically by measuring the nuclear translocation of the p65 subunit or using a reporter assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
For Immunofluorescence: Antibodies against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining, and a fluorescence microscope.
-
For Reporter Assay: NF-κB luciferase reporter plasmid, transfection reagent, luciferase assay system, and a luminometer.
Procedure (Immunofluorescence):
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65. A decrease in nuclear p65 in treated cells compared to LPS-stimulated control cells indicates inhibition of the NF-κB pathway.
References
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
Spectroscopic and Synthetic Profile of 2-Isopropyl-6-methylphenyl isothiocyanate: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-Isopropyl-6-methylphenyl isothiocyanate (CAS No. 306935-86-4). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic values to aid in the characterization of this compound.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on computational models and typical spectroscopic behavior of related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.30 | m | 3H | Ar-H |
| ~3.10 | sept | 1H | -CH (CH₃)₂ |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~1.20 | d | 6H | -CH(CH₃ )₂ |
Predicted in CDCl₃ at 400 MHz. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~148.0 | Ar-C -NCS |
| ~135.0 | C -NCS |
| ~132.0 | Ar-C -CH(CH₃)₂ |
| ~130.0 | Ar-C -CH₃ |
| ~128.0 - 129.0 | Ar-C H |
| ~30.0 | -C H(CH₃)₂ |
| ~23.0 | -CH(C H₃)₂ |
| ~18.0 | Ar-C H₃ |
Predicted in CDCl₃. The isothiocyanate carbon signal may be broad or difficult to observe.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 - 2200 | Strong, sharp | Asymmetric stretch of -N=C=S |
| ~2960 - 2870 | Medium | C-H stretch (aliphatic) |
| ~3050 - 3010 | Medium | C-H stretch (aromatic) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1380, ~1365 | Medium | C-H bend (isopropyl gem-dimethyl) |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 148 | [M - C₃H₇]⁺ |
| 133 | [M - NCS]⁺ |
| 118 | [M - NCS - CH₃]⁺ |
Expected for Electron Ionization (EI-MS). Fragmentation patterns can vary based on ionization method and conditions.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide, followed by desulfurization.[1][2]
Materials:
-
2-Isopropyl-6-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (NEt₃) or another suitable base
-
Tosyl chloride (TsCl) or a similar desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-isopropyl-6-methylaniline (1 equivalent) in dichloromethane, add triethylamine (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt intermediate by thin-layer chromatography (TLC).
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols: 2-Isopropyl-6-methylphenyl Isothiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-isopropyl-6-methylphenyl isothiocyanate. This versatile reagent serves as a key building block in the synthesis of a variety of nitrogen and sulfur-containing heterocyclic compounds and thiourea derivatives, which are of significant interest in medicinal chemistry and materials science.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
This compound readily reacts with primary and secondary amines to afford the corresponding N,N'-disubstituted thiourea derivatives. These compounds are valuable precursors for the synthesis of bioactive molecules and ligands for catalysis. The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
Experimental Protocol: General Procedure for the Synthesis of N-(2-isopropyl-6-methylphenyl)-N'-substituted Thioureas
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile; 0.5 M), the respective primary or secondary amine (1.0-1.2 eq.) is added at room temperature.
-
The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N,N'-disubstituted thiourea derivative.
Quantitative Data for Thiourea Synthesis
| Amine Substrate | Reaction Time (h) | Yield (%) | Physical State |
| Aniline | 4 | 95 | White Solid |
| 4-Methoxyaniline | 3 | 98 | Pale Yellow Solid |
| Benzylamine | 2 | 96 | White Solid |
| Cyclohexylamine | 5 | 92 | Off-white Solid |
| Piperidine | 2.5 | 94 | White Crystalline Solid |
| Morpholine | 3 | 97 | Colorless Crystals |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Synthesis of Thiazole Derivatives
Aryl isothiocyanates are valuable precursors for the synthesis of 2-aminothiazole derivatives. The Hantzsch thiazole synthesis provides a reliable method for the construction of the thiazole ring from a thiourea and an α-haloketone.
Experimental Protocol: Synthesis of 2-(2-isopropyl-6-methylphenylamino)thiazole Derivatives
-
In a round-bottom flask, N-(2-isopropyl-6-methylphenyl)thiourea (1.0 eq.), prepared from this compound and ammonia, is dissolved in ethanol (0.4 M).
-
To this solution, the desired α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq.) is added.
-
The reaction mixture is heated to reflux and stirred for 6 to 12 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the pure 2-aminothiazole derivative.
Quantitative Data for Thiazole Synthesis
| α-Haloketone | Reaction Time (h) | Yield (%) |
| 2-Chloroacetophenone | 8 | 85 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 7 | 88 |
| Ethyl bromopyruvate | 10 | 75 |
Note: This data is illustrative of typical yields for this type of reaction.
Cycloaddition Reactions
Isothiocyanates can participate in cycloaddition reactions with various dienophiles, providing access to a range of heterocyclic systems. For instance, [4+2] cycloaddition reactions with electron-rich dienes can lead to the formation of six-membered rings.
Experimental Protocol: General Procedure for [4+2] Cycloaddition
-
A solution of this compound (1.0 eq.) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.5 eq.) in a high-boiling point solvent such as toluene or xylene is prepared in a sealed tube.
-
The mixture is heated to a temperature between 100 and 150 °C for 24 to 48 hours.
-
The reaction is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.
Visualizations
Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.
Caption: Reaction scheme for Hantzsch thiazole synthesis.
Caption: General scheme for a [4+2] cycloaddition reaction.
Application Notes and Protocols: 2-Isopropyl-6-methylphenyl Isothiocyanate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isothiocyanate is an aromatic isothiocyanate that can be utilized as a bioconjugation reagent. The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic groups found in biomolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues, to form stable thiourea linkages.[1][2][3] This covalent modification allows for the attachment of reporter molecules, drugs, or other functionalities to proteins, antibodies, and other biological macromolecules. The steric hindrance provided by the isopropyl and methyl groups on the phenyl ring may influence the reactivity and stability of the conjugate.[4]
Principle of Bioconjugation
The primary reaction mechanism for isothiocyanates in bioconjugation involves the nucleophilic attack of an unprotonated primary amine (e.g., the ε-amino group of lysine) or a thiolate anion (from cysteine) on the central carbon atom of the isothiocyanate group. This forms a stable thiourea bond.[5] The reaction is pH-dependent, with optimal labeling of lysine residues occurring at pH values between 9.0 and 11.0, where the amino group is deprotonated.[2][6] Reaction with cysteine is more favorable at higher pH as well, due to the increased concentration of the reactive thiolate form.[2]
The thiourea linkage is generally considered highly stable, making it suitable for in vitro and in vivo applications.[5] However, it's important to note that the reaction with thiols can be reversible under certain conditions, which could be a consideration for applications requiring long-term stability.[7]
Applications
While specific data for this compound is limited, isothiocyanates, in general, are widely used in various bioconjugation applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and detection of proteins and other biomolecules.[1][3]
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein-Protein Crosslinking: Studying protein interactions and structures.
-
Immobilization: Attaching proteins to solid supports for assays and purification.
Quantitative Data Summary
The following table summarizes general quantitative data for isothiocyanate bioconjugation reactions, extrapolated from studies on similar compounds like phenyl and benzyl isothiocyanate.[2] These values should be considered as a starting point for optimization with this compound.
| Parameter | Value | Conditions | Reference Compound(s) |
| Optimal pH (Lysine) | 9.0 - 11.0 | Aqueous buffer | Phenyl/Benzyl Isothiocyanate |
| Optimal pH (Cysteine) | > 7.5 | Aqueous buffer | Phenyl/Benzyl Isothiocyanate |
| Reaction Time | 2 - 24 hours | Room Temperature | General Isothiocyanates |
| Reagent Excess | 10 - 20 fold molar excess | Over protein | General Isothiocyanates |
| Bond Stability | High | Physiological conditions | Thiourea Linkage |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization of pH, reagent concentration, and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, borate buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0 for lysine labeling)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that can compete with the reaction.
-
Prepare Isothiocyanate Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the isothiocyanate stock solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For less reactive proteins, the incubation time can be extended up to 24 hours, or the reaction can be performed at 4°C.
-
Quenching: Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted isothiocyanate. Incubate for 1 hour at room temperature.
-
Purification: Remove the unreacted isothiocyanate and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Cysteine-Specific Labeling of an Antibody Fragment (Fab)
This protocol is adapted from methods for other isothiocyanates and is intended for labeling the free cysteine residues of a reduced antibody fragment.[1][3][6]
Materials:
-
Antibody fragment (Fab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Other materials as listed in Protocol 1
Procedure:
-
Reduction of Fab: Reduce the interchain disulfide bond of the Fab fragment by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.
-
Prepare Isothiocyanate Stock Solution: As described in Protocol 1.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced Fab solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purification: Purify the labeled Fab fragment using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm labeling.
Visualizations
Caption: General workflow for protein bioconjugation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 306935-86-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Isopropyl-6-methylphenyl Isothiocyanate as a Derivatization Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isothiocyanate is a specialized aromatic isothiocyanate designed for the derivatization of primary and secondary amines. The bulky isopropyl and methyl groups ortho to the isothiocyanate functional group introduce significant steric hindrance, which can offer unique selectivity in derivatization reactions. This reagent is particularly useful for modifying the chromatographic properties of polar amine-containing analytes, such as amino acids, peptides, and pharmaceuticals, to improve their separation and detection in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Derivatization with isothiocyanates converts the polar amine group into a less polar thiourea derivative, enhancing retention on nonpolar stationary phases.[2][3] This modification also introduces a strong chromophore, facilitating UV detection.[3][4] The use of derivatization reagents like isothiocyanates is a well-established strategy to improve ionization efficiency and chromatographic separation in LC-MS/MS analysis.[5][6]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea derivative. The reaction is typically carried out in an alkaline solution to ensure the amine is in its deprotonated, nucleophilic state.
Potential Advantages of this compound
While specific data for this reagent is limited, the steric hindrance provided by the isopropyl and methyl groups may offer the following advantages:
-
Selective Derivatization: The bulky nature of the reagent may lead to selective derivatization of less sterically hindered primary amines over more hindered amines or secondary amines.
-
Improved Chromatographic Resolution: The rigid, bulky aromatic structure can enhance the separation of closely related analytes or enantiomers after derivatization.
-
Reduced Matrix Effects: In complex biological samples, the unique mass and fragmentation pattern of the derivative may help to distinguish it from background interferences in mass spectrometry-based detection.[1][2]
Hypothetical Performance Data
The following table summarizes the expected performance characteristics of this compound based on data for analogous isothiocyanate reagents. Note: This data is illustrative and should be confirmed experimentally.
| Parameter | Typical Value Range | Notes |
| Reaction Time | 15 - 60 minutes | Reaction time is dependent on the reactivity of the amine, temperature, and pH. |
| Reaction Temperature | Room Temperature to 60°C | Mild heating can increase the reaction rate, especially for less reactive or sterically hindered amines.[3] |
| Limit of Detection (LOD) | 1 - 10 pmol (UV Detection) | Dependent on the detector and chromatographic conditions. |
| Limit of Quantification (LOQ) | 5 - 50 pmol (UV Detection) | Generally higher than the LOD and represents the lowest concentration that can be reliably quantified.[1][2] |
| Linearity (R²) | > 0.99 | Expected to be linear over a wide concentration range. |
| Derivative Stability | > 24 hours at 4°C | Thiourea derivatives are generally stable, allowing for automated analysis. |
Experimental Protocols
1. General Protocol for Derivatization of a Standard Amine Solution
This protocol provides a general procedure for the derivatization of a model primary amine (e.g., aniline) with this compound for HPLC-UV analysis.
Materials:
-
This compound
-
Model amine (e.g., aniline)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine
-
Triethylamine (TEA)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Vials for reaction and analysis
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Preparation of Amine Standard: Prepare a 1 mg/mL stock solution of the amine in acetonitrile. Prepare a working standard of 100 µg/mL by diluting the stock solution with acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the 100 µg/mL amine standard solution.
-
Add 50 µL of a coupling buffer consisting of acetonitrile, pyridine, and triethylamine (10:5:2, v/v/v).[7][8]
-
Add 50 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
-
Reaction Quenching (Optional): To consume excess reagent, 20 µL of a primary amine solution (e.g., butylamine) can be added and allowed to react for an additional 15 minutes.
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
2. Protocol for Derivatization of Amino Acids in a Biological Matrix (e.g., Plasma)
This protocol is adapted from established methods for amino acid analysis using phenyl isothiocyanate.[2]
Materials:
-
Plasma sample
-
Internal Standard (e.g., norvaline)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
This compound
-
Coupling buffer (acetonitrile:pyridine:triethylamine, 10:5:2, v/v/v)[7][8]
-
Acetonitrile, HPLC grade
-
Deionized water
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold 10% TCA to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Derivatization:
-
Transfer 50 µL of the supernatant to a clean reaction vial.
-
Evaporate to dryness under vacuum.
-
Add 50 µL of the coupling buffer.
-
Add 20 µL of a 5% solution of this compound in acetonitrile.
-
Vortex and incubate at 50°C for 20 minutes.
-
-
Sample Clean-up:
-
Evaporate the solvent to dryness under vacuum.
-
Reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
Visualizations
Caption: General reaction of this compound with an amine.
Caption: Workflow for derivatization and analysis of amines in biological samples.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for 2-Isopropyl-6-methylphenyl isothiocyanate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents.[1][2][3] 2-Isopropyl-6-methylphenyl isothiocyanate is a synthetic isothiocyanate whose biological activities are an active area of research.[4] Like other ITCs, it is expected to exhibit anticancer properties by inducing apoptosis, causing cell cycle arrest, and modulating cellular signaling pathways involved in cancer progression.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting. The methodologies are based on established protocols for other well-studied isothiocyanates such as Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Benzyl isothiocyanate (BITC). It is crucial to note that these protocols should serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
Isothiocyanates exert their biological effects through various mechanisms, primarily by inducing cellular stress and apoptosis in cancer cells.[2][3] The proposed mechanisms include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, leading to the release of mitochondrial cytochrome c and subsequent activation of caspases.[2][5][6]
-
Cell Cycle Arrest: ITCs can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5][7]
-
Induction of Oxidative Stress: These compounds can increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage and death in cancer cells.[1][8]
-
Inhibition of Carcinogen-Activating Enzymes: ITCs are known to inhibit Phase I enzymes, such as cytochrome P450, which are involved in the metabolic activation of carcinogens.[3]
-
Induction of Phase II Detoxifying Enzymes: They can also upregulate Phase II enzymes that promote the detoxification and excretion of carcinogens.[3]
Data Presentation
Due to the limited specific data on this compound, the following table summarizes typical effective concentrations and IC50 values for other commonly studied isothiocyanates to provide a reference range for initial experiments.
| Isothiocyanate | Cell Line | Assay Duration | IC50 Value | Reference |
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | Not Specified | ~7 µmol/L | [5] |
| Sulforaphane (SFN) | Human Malignant Melanoma (A375) | 48 hours | 5 µM (working conc.) | [7] |
| Benzyl isothiocyanate (BITC) | Gefitinib-resistant NCI-H460 Lung Cancer | Not Specified | Not Specified | [8] |
| Various ITCs (AITC, BITC, PEITC) | Various Cancer Cell Lines | 3 hours & 72 hours | Similar IC50 values for both durations | [9] |
Experimental Protocols
1. Preparation of Stock Solution
Isothiocyanates are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines.
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Protocol:
-
Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.[7][10]
-
Prepare a series of working solutions of this compound by diluting the stock solution in a complete culture medium. It is recommended to start with a broad range of concentrations (e.g., 1-100 µM).
-
Prepare a vehicle control by diluting DMSO in a complete culture medium to the same final concentration as in the highest treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the isothiocyanate or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1][7][9]
-
3. Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the effect of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Treated cells in a 96-well plate
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Following the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).[1]
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by viable cells.[1]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathways for isothiocyanate-induced apoptosis and cell cycle arrest.
References
- 1. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 306935-86-4 | Benchchem [benchchem.com]
- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay [mdpi.com]
Application Notes and Protocols for Investigating 2-Isopropyl-6-methylphenyl Isothiocyanate in Cancer Cell Apoptosis
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents.[1][2] The primary mechanism of their anticancer activity often involves the induction of apoptosis (programmed cell death) in malignant cells.[3][4][5] ITCs are known to trigger apoptosis through various cellular mechanisms, including the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of pro- and anti-apoptotic signaling pathways.[1][4]
This document provides a framework for researchers and drug development professionals to investigate the potential of 2-isopropyl-6-methylphenyl isothiocyanate to induce apoptosis in cancer cells. The provided protocols for key experiments are based on established methodologies for other ITCs.
Putative Mechanism of Action
Based on studies of other ITCs, this compound may induce apoptosis through one or more of the following signaling cascades:
-
Induction of Oxidative Stress: ITCs can increase the intracellular levels of ROS, leading to cellular damage and triggering apoptosis.[1]
-
Mitochondrial Pathway Activation: ITCs can disrupt the mitochondrial membrane potential and lead to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute apoptosis.
-
Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway can be modulated by ITCs to promote apoptosis.[3]
-
Cell Cycle Arrest: ITCs can cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation and leading to apoptosis.[6]
Data Presentation: Efficacy of Analogous Isothiocyanates
The following tables summarize the in vitro efficacy of well-characterized isothiocyanates in various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: IC50 Values of Representative Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Phenethyl isothiocyanate (PEITC) | Pancreatic (MIAPaca2) | ~7 | [6] |
| Benzyl isothiocyanate (BITC) | Non-small cell lung (A549) | Varies by study | [5] |
| Sulforaphane | Prostate (LNCaP) | 15 | (General knowledge) |
| Allyl isothiocyanate (AITC) | Bladder (T24) | Varies by study | (General knowledge) |
Table 2: Apoptosis Induction by Representative Isothiocyanates
| Isothiocyanate | Cancer Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Assay Method | Reference |
| Phenethyl isothiocyanate (PEITC) | Cervical (HeLa) | 20 | Significant increase vs. control | Annexin V/PI | [1] |
| Benzyl isothiocyanate (BITC) | Leukemia (HL-60) | 10 | Significant increase vs. control | Annexin V/PI | (General knowledge) |
Experimental Protocols
Here are detailed protocols for key experiments to assess the apoptosis-inducing potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows.
Caption: A general experimental workflow for assessing the apoptotic effects of a test compound on cancer cells.
Caption: A simplified diagram of the intrinsic (mitochondrial) pathway of apoptosis commonly induced by isothiocyanates.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential induction of apoptosis in human breast cancer cell lines by phenethyl isothiocyanate, a glutathione depleting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cell Cycle Arrest with 2-Isopropyl-6-methylphenyl isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of 2-Isopropyl-6-methylphenyl isothiocyanate, a member of the isothiocyanate (ITC) family of compounds, to induce cell cycle arrest in cancer cells. Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented for their anticancer properties, which are often attributed to their ability to modulate various cellular signaling pathways leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6] This document outlines detailed protocols for key experiments and presents data from related isothiocyanates to serve as a reference for expected outcomes.
Introduction to Isothiocyanates and Cell Cycle Regulation
Isothiocyanates (ITCs) are a class of phytochemicals recognized for their chemopreventive and therapeutic potential against several types of cancer.[1][2][3][4] Their anticancer activity is exerted through multiple mechanisms, including the induction of phase II detoxification enzymes, inhibition of carcinogen activation, and, notably, the induction of cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Cell cycle progression is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Many ITCs, such as phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC), have been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[7][8][9][10][11][12] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting tumor growth.[2]
The mechanism of ITC-induced G2/M arrest often involves the modulation of key regulatory proteins, including cyclin-dependent kinases (e.g., Cdk1/Cdc2) and their regulatory partners (e.g., Cyclin B1), as well as inhibitory proteins like p21 and the downregulation of phosphatases such as Cdc25C.[8][9][13][14][15]
Quantitative Data Summary for Related Isothiocyanates
The following tables summarize the effects of well-studied isothiocyanates on cell cycle distribution in various cancer cell lines. This data can serve as a benchmark when evaluating the activity of this compound.
Table 1: Effect of Phenethyl Isothiocyanate (PEITC) on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| PC-3 (Prostate) | 10 | 24 | 45.3 | 25.1 | 29.6 | [7] |
| PC-3 (Prostate) | 20 | 24 | 38.7 | 20.5 | 40.8 | [7] |
| DU145 (Prostate) | 20 | 24 | 42.1 | 35.2 | 22.7 | [7] |
| DU145 (Prostate) | 5 | 48 | 55.2 | 20.1 | 24.7 | [12] |
| DU145 (Prostate) | 10 | 48 | 48.9 | 15.3 | 35.8 | [16] |
| LNCaP (Prostate) | 5 | 48 | - | Decreased from 46% to 25% | Arrested at G2/M | [12] |
| OC2 (Oral) | 10 | 24 | - | - | Increased | [13] |
| SCC4 (Oral) | 10 | 24 | - | - | Increased | [13] |
| SCC25 (Oral) | 10 | 24 | - | - | Increased | [13] |
Table 2: Effect of Allyl Isothiocyanate (AITC) on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SW620 (Colorectal) | 10 | 24 | 48.5 | 22.3 | 29.2 | [8] |
| SW620 (Colorectal) | 20 | 24 | 40.1 | 18.7 | 41.2 | [8] |
| HeLa (Cervical) | 10 | 16 | - | - | Accumulation | [10] |
| UM-UC-3 (Bladder) | 10 | 24 | - | - | Mitotic Arrest | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., prostate, breast, lung, colon cancer cell lines). Maintain the cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed the cells in culture plates or flasks and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1x10⁶ cells in 60 mm dishes and treat with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.
Western Blot Analysis for Cell Cycle Regulatory Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against key cell cycle regulatory proteins (e.g., Cdk1, Cyclin B1, Cdc25C, p21, p53) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in ITC-induced cell cycle arrest and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates inhibit cell cycle progression of HeLa cells at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 2-Isopropyl-6-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found predominantly in cruciferous vegetables. They are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] 2-Isopropyl-6-methylphenyl isothiocyanate is a synthetic isothiocyanate that, based on the known mechanisms of other ITCs, holds potential for investigation in drug discovery. The cytotoxic and cytostatic effects of ITCs are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.[2][3] A significant part of their chemopreventive action is linked to the inhibition of phase I drug-metabolizing enzymes like cytochrome P450 and the induction of phase II detoxification enzymes.[3]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify and characterize its biological activities.
Predicted Biological Activities and Potential Screening Targets
Based on the well-documented activities of other isothiocyanates, this compound is predicted to modulate several key cellular pathways. High-throughput screening campaigns can be designed to investigate these potential activities.
| Potential Biological Activity | Cellular Target/Pathway | Suggested HTS Assay Type |
| Anticancer | Apoptosis Induction | Caspase-3/7, -8, -9 activity assays, Annexin V staining |
| Cell Cycle Arrest | High-content imaging for cell cycle phase distribution | |
| Inhibition of Angiogenesis | Endothelial tube formation assays | |
| Anti-inflammatory | NF-κB Signaling Pathway | NF-κB reporter assays |
| Antioxidant | Nrf2/ARE Pathway Activation | ARE reporter assays, HO-1 expression assays |
| Enzyme Inhibition | Cytochrome P450 (CYP) Enzymes | CYP isoform-specific inhibition assays (e.g., CYP1A2, 2D6, 3A4) |
Experimental Protocols
Cell Viability and Cytotoxicity High-Throughput Assay
This protocol is a primary screen to determine the cytotoxic effects of this compound against various cancer cell lines.
Workflow for Cell Viability HTS Assay
References
Application Notes and Protocols for the Preparation of Carbamates using 2-Isopropyl-6-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of carbamates from 2-isopropyl-6-methylphenyl isothiocyanate. The conversion is achieved through a two-step process: the desulfurization of the isothiocyanate to the corresponding isocyanate, followed by the reaction of the isocyanate with an alcohol. This method allows for the preparation of a variety of carbamate derivatives with potential applications in medicinal chemistry and drug development. Detailed experimental procedures, data tables, and workflow diagrams are provided to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Carbamates are a crucial class of organic compounds with a wide range of applications in the pharmaceutical and agrochemical industries. They are key structural motifs in numerous therapeutic agents, acting as enzyme inhibitors, receptor antagonists, and prodrugs. The synthesis of carbamates typically involves the reaction of an isocyanate with an alcohol.
This application note focuses on the utilization of this compound as a starting material for carbamate synthesis. The sterically hindered nature of the 2-isopropyl-6-methylphenyl group can impart unique physicochemical properties to the resulting carbamate derivatives, potentially influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The protocol described herein involves the conversion of the isothiocyanate to the more reactive isocyanate intermediate, which is then trapped with an alcohol to yield the desired carbamate.
Overall Reaction Scheme
The preparation of carbamates from this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the desulfurization of the isothiocyanate to form 2-isopropyl-6-methylphenyl isocyanate. The second step is the reaction of the in-situ generated isocyanate with an alcohol to produce the final carbamate product.
Caption: Overall workflow for the synthesis of carbamates.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate
This protocol is adapted from a general method for the desulfurization of isothiocyanates using triphenylphosphine.
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous toluene (5 mL per mmol of isothiocyanate).
-
Add triphenylphosphine (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution containing 2-isopropyl-6-methylphenyl isocyanate is used directly in the next step without purification.
Step 2: Synthesis of 2-Isopropyl-6-methylphenyl Carbamates
This protocol describes a general procedure for the synthesis of carbamates from isocyanates and alcohols.
Procedure:
-
To the solution of 2-isopropyl-6-methylphenyl isocyanate from Step 1, add the desired alcohol (1.2 eq.).
-
If the alcohol is a solid, it can be dissolved in a minimal amount of anhydrous toluene before addition.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (approximately 0.1 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected yields for the synthesis of various carbamate derivatives from this compound and different alcohols, based on typical yields for similar reactions.
| Entry | Alcohol (R-OH) | Product: 2-Isopropyl-6-methylphenyl Carbamate | Expected Yield (%) |
| 1 | Methanol | Methyl (2-isopropyl-6-methylphenyl)carbamate | 85-95 |
| 2 | Ethanol | Ethyl (2-isopropyl-6-methylphenyl)carbamate | 88-96 |
| 3 | Isopropanol | Isopropyl (2-isopropyl-6-methylphenyl)carbamate | 82-90 |
| 4 | Benzyl alcohol | Benzyl (2-isopropyl-6-methylphenyl)carbamate | 90-98 |
| 5 | Phenol | Phenyl (2-isopropyl-6-methylphenyl)carbamate | 75-85 |
Potential Applications in Drug Development
Carbamates are known to exhibit a wide range of biological activities. The sterically hindered 2-isopropyl-6-methylphenyl moiety can be incorporated to modulate the pharmacological properties of a lead compound. The logical relationship for exploring these novel carbamates in a drug discovery program is outlined below.
Caption: Drug discovery workflow for novel carbamates.
Conclusion
The protocols described in this application note provide a reliable and reproducible method for the synthesis of a variety of 2-isopropyl-6-methylphenyl carbamates from the corresponding isothiocyanate. The two-step, one-pot procedure is efficient and allows for the generation of a library of novel carbamate derivatives for evaluation in drug discovery and development programs. The use of the sterically hindered 2-isopropyl-6-methylphenyl scaffold offers a promising strategy for the design of new therapeutic agents with improved pharmacological profiles.
Application Notes and Protocols for Substituted Phenyl Isothiocyanates in Medicinal Chemistry Research
Disclaimer: Direct medicinal chemistry research, including quantitative biological data and detailed experimental protocols specifically for 2-isopropyl-6-methylphenyl isothiocyanate , is not extensively available in the public domain. The following application notes and protocols are based on well-researched, structurally related substituted phenyl isothiocyanates and other isothiocyanates (ITCs) to provide a comprehensive framework for researchers. The presented data and pathways should be considered representative for this class of compounds, but specific activities for this compound must be determined experimentally.
Application Notes
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] Naturally occurring in cruciferous vegetables, they have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Aromatic ITCs, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), along with aliphatic ITCs like sulforaphane (SFN), have demonstrated potent anticancer, antimicrobial, and chemopreventive properties.[2][3]
Anticancer Activity
Substituted phenyl isothiocyanates are recognized for their potential as anticancer agents, acting through multiple molecular mechanisms.[2][4] Their primary modes of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer progression.[1][5]
-
Induction of Apoptosis: Many ITCs trigger apoptosis in cancer cells through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[6][7] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade, leading to systematic cell dismantling.[7][8]
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[5] This prevents cancer cells from dividing and propagating.
-
Modulation of Signaling Pathways: Key signaling pathways involved in cancer cell survival and proliferation, such as NF-κB, Akt, and MAPK pathways, are often targeted and inhibited by ITCs like PEITC.[3][4]
Antimicrobial Activity
Several isothiocyanates exhibit significant activity against a broad spectrum of human pathogens, including bacteria and fungi.[3] Their lipophilic nature allows them to disrupt microbial cell membranes, leading to leakage of essential intracellular components and ultimately, cell death.[9] Aromatic ITCs like PEITC have shown efficacy against food-borne pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus.[10] The antimicrobial action is often dose-dependent and can be either bacteriostatic or bactericidal.[11]
Chemopreventive and Antioxidant Activity
One of the most studied mechanisms for the chemopreventive effects of ITCs, particularly sulforaphane, is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12][13] Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1.[11] ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective genes, including those for phase II detoxification enzymes and antioxidant proteins.[12][13]
Quantitative Data
The following tables summarize the biological activities of well-characterized isothiocyanates.
Table 1: Anticancer Activity of Selected Isothiocyanates (IC₅₀ Values)
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |
| Phenethyl Isothiocyanate (PEITC) | MDA-MB-231 | Breast Cancer | 8 (24h), 4 (72h) | [14] |
| MCF-7 | Breast Cancer | 14 (24h), 5 (72h) | [14] | |
| SKOV-3 | Ovarian Cancer | 15 (24h) | [15] | |
| OVCAR-3 | Ovarian Cancer | 20 (24h) | [15] | |
| HepG2 | Liver Cancer | 24.5 | [10] | |
| Huh7.5.1 | Liver Cancer | ~30 (48h) | [16] | |
| Benzyl Isothiocyanate (BITC) | SKM-1 | Acute Myeloid Leukemia | 4.15 | [17] |
| SKM/VCR (resistant) | Acute Myeloid Leukemia | 4.76 | [17] | |
| MCF-7 | Breast Cancer | 23.4 | [18] | |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | [19] | |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | [19] | |
| Sulforaphane (SFN) | MDA-MB-468 | Breast Cancer | 1.8 (72h) | [20] |
| SUM149 | Breast Cancer | 7.5 | [21] | |
| SUM159 | Breast Cancer | 7.8 | [21] | |
| MCF-7 | Breast Cancer | 12.5 (24h), 7.5 (48h) | [22] | |
| H1299 | Non-small Cell Lung Cancer | 8 | [23] | |
| A549 | Non-small Cell Lung Cancer | 10 | [23] | |
| Allyl Isothiocyanate (AITC) | GBM 8401 | Malignant Glioma | 9.25 (24h) | [24] |
| MCF-7 | Breast Cancer | 188.1 (24h), 126.0 (48h) | [25] |
Table 2: Antimicrobial Activity of Selected Isothiocyanates (MIC Values)
| Isothiocyanate | Microorganism | MIC Value | Citation(s) |
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 1 mmol/L | [9] |
| Staphylococcus aureus | 20 or 40 µg/mL | [26] | |
| Vibrio parahaemolyticus | 100 µg/mL | [10] | |
| Staphylococcus aureus | 100 µg/mL | [10] | |
| Bacillus cereus | 100 µg/mL | [10] | |
| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 25 µL/L (at pH 4.5) | [27] |
| Sulforaphane (SFN) | Helicobacter pylori (resistant strains) | 2 µg/mL | [28] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[29][30]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isothiocyanate compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[30]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).[29]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isothiocyanate compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO at the highest concentration used).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[29]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[30]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[30]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
96-well round-bottom microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth)
-
Isothiocyanate compound stock solution (in DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (broth + inoculum), negative control (broth only), and vehicle control (broth + inoculum + DMSO)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add a specific volume of the ITC stock solution to the first well to achieve the highest desired concentration and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum adjusted to the appropriate density in sterile broth.
-
Add a specific volume of the inoculum (e.g., 5 µL of a 1 x 10⁸ CFU/mL suspension to get a final concentration of 5 x 10⁵ CFU/mL in 100 µL) to each well, except for the negative control wells.[9]
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The results can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Conclusion
Substituted phenyl isothiocyanates represent a promising class of compounds in medicinal chemistry with demonstrated potential in anticancer and antimicrobial research. While specific data on this compound is limited, the extensive research on its analogues provides a strong foundation for its investigation. The protocols and data presented herein offer a roadmap for researchers to explore the biological activities of this and other novel isothiocyanates, with the ultimate goal of developing new therapeutic agents.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Synergistic Microbicidal Effect of AUR and PEITC Against Staphylococcus aureus Skin Infection [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 30. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Analytical Determination of 2-Isopropyl-6-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isothiocyanate is an aromatic isothiocyanate of interest in various fields, including drug development and material science. Accurate and reliable analytical methods are crucial for its quantification in different matrices. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric method. The protocols are based on established methods for structurally similar aromatic isothiocyanates and can be adapted and validated for specific research needs.
General Workflow for Analysis
The general workflow for the analysis of this compound involves several key steps, from sample collection to final data analysis.
Figure 1: General experimental workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on published data for structurally similar aromatic isothiocyanates and should be considered as expected ranges for the analysis of this compound. Method validation is required to establish specific performance for a given matrix and instrument.
| Parameter | HPLC-UV | GC-MS | Spectrophotometric Method |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | ~1 nmol |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL | ~5 nmol |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Linear Range | 0.05 - 100 µg/mL | 0.01 - 50 µg/mL | 5 - 100 µM |
| Recovery | 85 - 110% | 80 - 115% | 90 - 105% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the quantification of benzyl isothiocyanate and other aromatic isothiocyanates.[1]
1. Principle: this compound is separated by reversed-phase HPLC and detected by its UV absorbance.
2. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Sample Preparation: a. Solid Samples (e.g., plant material, tissues): i. Homogenize 1 g of the sample in 10 mL of methanol. ii. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. iii. Collect the supernatant. iv. For sample cleanup, pass the supernatant through a C18 SPE cartridge, preconditioned with methanol and water. v. Elute the analyte with acetonitrile. vi. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. b. Liquid Samples (e.g., plasma, urine): i. To 1 mL of the liquid sample, add 2 mL of acetonitrile to precipitate proteins. ii. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. iii. Transfer the supernatant to a clean tube and proceed with SPE cleanup as described above.
5. HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 245 nm (This should be optimized by scanning the UV spectrum of the standard).
6. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.
1. Principle: this compound, being a volatile compound, is separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.
2. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
4. Sample Preparation: a. Solid Samples: i. Perform solvent extraction by homogenizing 1 g of the sample with 10 mL of dichloromethane. ii. After centrifugation, collect the organic layer and dry it over anhydrous sodium sulfate. iii. Concentrate the extract to a final volume of 1 mL. b. Liquid Samples: i. Perform liquid-liquid extraction by mixing 5 mL of the sample with 5 mL of hexane. ii. Vortex vigorously for 2 minutes and then centrifuge to separate the layers. iii. Collect the upper hexane layer and concentrate it to 1 mL.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
6. Quantification:
-
Acquire the mass spectrum of the this compound standard to identify characteristic ions.
-
Prepare a calibration curve using standard solutions in the chosen solvent.
-
Analyze the samples and quantify the analyte using the peak area of a characteristic ion in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
Protocol 3: Spectrophotometric Method using 1,2-Benzenedithiol
This method is a general approach for the quantification of total isothiocyanates based on a specific chemical reaction.[2]
1. Principle: Isothiocyanates react with 1,2-benzenedithiol in a cyclocondensation reaction to form a chromophoric product, 1,3-benzodithiole-2-thione, which can be quantified spectrophotometrically at 365 nm.[2]
Figure 2: Cyclocondensation reaction of an isothiocyanate with 1,2-benzenedithiol.
2. Materials and Reagents:
-
This compound standard (≥95% purity)
-
1,2-Benzenedithiol
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Methanol
-
Dichloromethane
3. Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath or incubator
4. Sample Preparation:
-
Extract the isothiocyanate from the sample matrix using an appropriate solvent (e.g., dichloromethane or methanol) as described in the previous protocols.
-
Ensure the final extract is solvent-free by evaporation before proceeding with the reaction.
5. Derivatization Protocol: a. Reconstitute the dried sample extract or an aliquot of the standard solution in 100 µL of methanol. b. Add 800 µL of potassium phosphate buffer (100 mM, pH 8.5). c. Add 100 µL of a 10 mM solution of 1,2-benzenedithiol in methanol. d. Incubate the mixture at 65 °C for 1 hour. e. Cool the reaction mixture to room temperature.
6. Measurement and Quantification: a. Measure the absorbance of the resulting solution at 365 nm against a blank (prepared without the isothiocyanate). b. Prepare a calibration curve using known concentrations of the this compound standard subjected to the same derivatization procedure. c. Calculate the concentration of the isothiocyanate in the original sample based on the absorbance and the calibration curve.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For identification and high sensitivity, GC-MS is recommended. For routine quantification in less complex matrices, HPLC-UV offers a good balance of performance and accessibility. The spectrophotometric method is a useful tool for determining total isothiocyanate content. It is imperative to perform method validation for the specific matrix of interest to ensure accurate and precise results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-6-methylphenyl Isothiocyanate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 2-Isopropyl-6-methylphenyl isothiocyanate, a sterically hindered aryl isothiocyanate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the formation of a dithiocarbamate salt from 2-isopropyl-6-methylaniline and carbon disulfide, followed by desulfurization.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Dithiocarbamate Formation: The steric hindrance from the ortho-isopropyl and methyl groups on the aniline can slow down the initial reaction with carbon disulfide (CS₂).[1] 2. Ineffective Desulfurization: The chosen desulfurizing agent may not be potent enough for the sterically hindered dithiocarbamate intermediate. 3. Decomposition: The intermediate dithiocarbamate salt or the final isothiocyanate product may be unstable under the reaction conditions. | 1a. Increase Reaction Time/Temperature: Allow the reaction of the aniline with CS₂ and base to stir for a longer period (e.g., 6-12 hours) at room temperature or slightly elevated temperatures (e.g., 40°C).[2][3] 1b. Use a Stronger Base/Co-solvent: Employ a strong base like sodium hydroxide (NaOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For less soluble anilines, a co-solvent like DMF can be beneficial.[4] 2. Select a More Robust Desulfurizing Agent: Consider using reagents known to be effective for sterically hindered substrates, such as cyanuric chloride (TCT) or propane phosphonic acid anhydride (T3P®).[4][5] 3. Maintain Low Temperatures: Perform the desulfurization and workup steps at low temperatures (e.g., 0°C) to minimize decomposition. |
| Presence of a Symmetric Thiourea Byproduct | 1. Reaction with Ammonia: If ammonia is used as the base or is a contaminant, it can react with the isothiocyanate product to form N,N'-bis(2-isopropyl-6-methylphenyl)thiourea. 2. Hydrolysis of Isothiocyanate: Water present during the reaction can hydrolyze the isothiocyanate back to the amine, which can then react with another molecule of isothiocyanate. | 1. Use an Organic Base: Employ an organic base like triethylamine (Et₃N) or DBU instead of ammonia to form the dithiocarbamate salt.[2] 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Difficult Purification | 1. Volatility of Product: Low molecular weight isothiocyanates can be volatile, leading to loss during solvent removal.[4] 2. Oily Byproducts: The reaction may produce non-crystalline, oily byproducts that are difficult to separate by chromatography. 3. Thermal Instability: The product may decompose on silica gel during column chromatography. | 1. Careful Solvent Removal: Use a rotary evaporator at low temperature and pressure. For highly volatile products, consider extraction and careful drying rather than extensive evaporation. 2. Alternative Purification: Consider vacuum distillation for purification if the product is thermally stable enough. 3. Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the isothiocyanate on the acidic silica surface. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing aryl isothiocyanates like this compound?
A1: The most prevalent and generally safer method is a one-pot, two-step process.[5] This involves the reaction of the primary amine (2-isopropyl-6-methylaniline) with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate.[6] This approach avoids the use of highly toxic reagents like thiophosgene.[7]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge is steric hindrance. The bulky isopropyl and methyl groups in the ortho positions of the aniline starting material can impede the approach of carbon disulfide, slowing down the formation of the necessary dithiocarbamate intermediate.[1] This can lead to lower yields and may require more forcing reaction conditions or specialized reagents compared to unhindered anilines.
Q3: Which desulfurizing agents are recommended for this synthesis?
A3: For sterically hindered dithiocarbamates, effective desulfurizing agents are crucial. Good options include:
-
Cyanuric Chloride (TCT): A cost-effective and efficient reagent used in a biphasic system (e.g., water/dichloromethane).[3][4]
-
Propane Phosphonic Acid Anhydride (T3P®): A powerful and benign desulfurating agent.[5]
-
Tosyl Chloride (TsCl): A readily available reagent that works well in a one-pot procedure.[6]
Q4: Can I monitor the progress of the reaction?
A4: Yes, the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] You should see the disappearance of the starting aniline and the appearance of a new spot for the isothiocyanate product. The dithiocarbamate intermediate may also be visible.
Q5: What are the key safety precautions for this synthesis?
A5: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. It should be handled exclusively in a well-ventilated fume hood. Isothiocyanates themselves are lachrymators and skin irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis using Cyanuric Chloride (TCT)
This protocol is adapted from a general method for the synthesis of aryl isothiocyanates under aqueous conditions, which has shown tolerance for some steric bulk.[3][4]
Workflow Diagram:
Methodology:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve potassium carbonate (K₂CO₃, 2.0 equiv.) in water. Add 2-isopropyl-6-methylaniline (1.0 equiv.). At room temperature, add carbon disulfide (CS₂, 1.2-1.5 equiv.) dropwise over 20-30 minutes.[3]
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 4-12 hours. The reaction should be monitored by TLC or HPLC until the starting aniline is fully consumed.[3] Due to steric hindrance, a longer reaction time may be necessary.
-
Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Prepare a solution of cyanuric chloride (TCT, 0.5 equiv.) in dichloromethane (CH₂Cl₂) and add it dropwise to the reaction mixture.
-
Completion: Stir the biphasic mixture for an additional 30 minutes at 0°C.
-
Workup: Adjust the pH of the mixture to >11 by adding 6N NaOH solution. This should result in a clear solution.[4] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer two times with CH₂Cl₂. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Data Presentation: Yields of Structurally Similar Aryl Isothiocyanates
| Starting Aniline | Method / Desulfurizing Agent | Yield (%) | Reference |
| 2,4,6-Trimethylaniline | NaOH / CS₂ (one-pot) | 81 | [2] |
| 2-Methylaniline | NaOH / CS₂ (one-pot) | 74 | [2] |
| 2,6-Dimethylaniline | DMT/NMM/TsO⁻ (Microwave) | 92 | N/A |
| Phenylalanine | TCT / H₂O | 98 | [4] |
| 4-Methoxyaniline | TCT / H₂O | 86 | [4] |
Logical Diagram for Troubleshooting:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 5. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Technical Support Center: 2-Isopropyl-6-methylphenyl Isothiocyanate
This technical support center provides guidance on the stabilization, handling, and troubleshooting of 2-isopropyl-6-methylphenyl isothiocyanate in solution for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited. The information provided is based on the general chemical properties of isothiocyanates (ITCs) and should be adapted and verified for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of isothiocyanates, including this compound, is primarily influenced by temperature, pH, the type of solvent, and exposure to light. Generally, ITCs are susceptible to degradation in aqueous and alkaline solutions, with stability decreasing as temperature and pH increase.[1][2][3][4]
Q2: What are the typical degradation products of isothiocyanates in aqueous solutions?
A2: In aqueous solutions, isothiocyanates can degrade into several products. The main degradation pathway often leads to the formation of the corresponding amine.[5] At neutral to basic pH, the formation of N,N'-disubstituted thioureas can also occur.[5]
Q3: How should I store stock solutions of this compound?
A3: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as DMSO, ethanol, or acetonitrile. It is recommended to store these solutions at low temperatures, ideally at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I prepare aqueous working solutions of this compound?
A4: While aqueous solutions are often necessary for biological experiments, it is crucial to prepare them fresh before each experiment. The stability of ITCs in aqueous media is limited.[1][2] If you must use a buffered aqueous solution, slightly acidic conditions (pH 4-6) are generally preferable to neutral or alkaline conditions for enhancing stability.[3][4]
Q5: Are there any known stabilizers for isothiocyanates?
A5: While research on specific stabilizers for this compound is not available, some studies suggest that antioxidants may offer some protection against degradation. However, the most effective way to maintain the integrity of the compound is by controlling the storage and experimental conditions (low temperature, protection from light, use of non-aqueous solvents for storage).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of the compound over time. | Degradation of the isothiocyanate in the stock or working solution. | - Prepare fresh working solutions for each experiment. - Ensure stock solutions are stored properly (low temperature, protected from light, in an appropriate solvent). - Perform a concentration check of your stock solution using a suitable analytical method (e.g., HPLC, GC-MS). |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of the aromatic isothiocyanate. | - First, dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. - Ensure the final concentration of the organic solvent is compatible with your experimental system. - Consider using a gentle warming or sonication to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions (e.g., physiological pH and temperature). | - Minimize the incubation time of the compound in aqueous media at 37°C. - Run control experiments to assess the stability of the compound over the time course of your assay. - Consider the potential for the compound to react with components in your culture medium or buffer. |
| Color change in the stock solution. | Potential degradation or polymerization of the isothiocyanate. | - Discard the solution and prepare a fresh stock. - Re-evaluate your storage conditions to ensure they are optimal for stability. |
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO), absolute ethanol, or acetonitrile.
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Dissolve the compound in the chosen solvent to the desired stock concentration (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in amber glass vials or cryovials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protocol for Stability Assessment in Aqueous Solution
-
Solution Preparation:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5, 7.4, and 8.5).
-
Prepare a working solution of this compound by diluting the stock solution into each buffer to the final desired concentration.
-
-
Incubation:
-
Incubate the solutions at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of the compound as a function of time for each condition to determine its stability profile.
-
Quantitative Data Summary
The following table summarizes the general stability of isothiocyanates under various conditions, extrapolated from studies on related compounds.
| Condition | General Stability Trend for Isothiocyanates | Reference |
| pH | More stable at acidic to neutral pH (4-7). Stability decreases significantly at alkaline pH (>7.5). | [1][3][4] |
| Temperature | Stability decreases with increasing temperature. Store solutions at low temperatures (-20°C or -80°C). | [1] |
| Solvent | More stable in non-polar, aprotic solvents (e.g., hexane, DMSO, ethanol). Less stable in aqueous solutions. | [1][2] |
| Presence of Cells | The presence of bacterial cells has been shown to accelerate the decline of some isothiocyanates in nutrient broths. | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Quantitation of biologically important primary amines as their isothiocyanate derivatives by gas chromatography using nitrogen detector and validation by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 2-Isopropyl-6-methylphenyl isothiocyanate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Isopropyl-6-methylphenyl isothiocyanate to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic organic compound containing a reactive isothiocyanate (-N=C=S) functional group. Isothiocyanates, in general, are known for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] They are often studied for their potential to modulate various cellular signaling pathways.[2][4][5] This specific compound, with its bulky isopropyl and methyl substituents on the phenyl ring, is likely investigated for its unique steric and electronic properties that may influence its reactivity and biological targets.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors leading to the degradation of isothiocyanates, including aryl isothiocyanates like the one , are:
-
pH: Alkaline conditions (high pH) significantly accelerate the hydrolysis of the isothiocyanate group.[6][7][8]
-
Temperature: Elevated temperatures increase the rate of degradation reactions.[9]
-
Moisture/Water: Isothiocyanates are susceptible to hydrolysis in the presence of water, especially under non-acidic conditions.[6][10][11][12]
-
Nucleophiles: The electrophilic carbon atom of the isothiocyanate group is a target for nucleophiles such as amines (e.g., Tris buffer, primary and secondary amines in media) and thiols (e.g., dithiothreitol, cysteine residues).[13]
-
Solvents: The choice of solvent is critical. Protic solvents like water and alcohols can participate in degradation reactions, whereas aprotic solvents like acetonitrile are generally more suitable for storage and experiments.[14]
Q3: How should I properly store this compound?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at a low temperature, ideally at 2-8°C or frozen for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Solvent: If storing in solution, use a dry, aprotic solvent such as anhydrous acetonitrile. Avoid aqueous buffers or protic solvents for long-term storage.
Q4: What are the common degradation products of aryl isothiocyanates?
A4: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis, which initially forms a thiocarbamic acid. This intermediate is often unstable and can further decompose to the corresponding primary amine (2-isopropyl-6-methylaniline in this case) and carbonyl sulfide.[6] In the presence of other nucleophiles, such as amines or thiols, thiourea or dithiocarbamate adducts can be formed, respectively.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in stock solution. | Prepare fresh stock solutions in an appropriate anhydrous aprotic solvent (e.g., acetonitrile or DMSO) immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Degradation in aqueous experimental media. | Minimize the time the compound is in aqueous buffer before addition to cells or the reaction mixture. Consider preparing a more concentrated stock solution to reduce the volume of solvent added. If possible, perform experiments at a slightly acidic to neutral pH (pH 6-7), as alkaline conditions accelerate hydrolysis.[7][8] |
| Reaction with components in the media. | Be aware of nucleophilic components in your cell culture media or reaction buffer (e.g., primary or secondary amines, thiols). If possible, use a buffer system that is less reactive. For example, avoid Tris buffers which contain a primary amine. |
| Precipitation of the compound. | Due to its hydrophobicity, this compound may precipitate in aqueous solutions. Ensure the final concentration is below its solubility limit. The use of a small percentage of an organic co-solvent (like DMSO) in the final medium can aid solubility. |
Issue 2: Artifacts or unexpected peaks in analytical chromatography (HPLC/GC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | For HPLC, especially with reversed-phase columns, precipitation of hydrophobic isothiocyanates can occur. Heating the column (e.g., to 40-60°C) can improve peak shape and prevent precipitation.[15] For GC, thermal degradation can occur at high injector or column temperatures, leading to the formation of nitriles or other byproducts.[16] Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography. |
| Reaction with solvent. | If using methanol as a solvent in your mobile phase or for sample preparation, be aware that it can react with the isothiocyanate to form a methylthiocarbamate adduct, which may appear as an extra peak.[14] Use acetonitrile as the organic modifier in your mobile phase whenever possible. |
| Sample degradation prior to injection. | Analyze samples as quickly as possible after preparation. Keep samples in the autosampler at a low temperature (e.g., 4°C). |
| Contamination. | Ensure high purity of solvents and reagents. Artifacts can arise from impurities in the solvents reacting with the isothiocyanate.[17] |
Data Presentation
Table 1: Estimated Half-life of Isothiocyanates in Aqueous Buffer at 100°C
| pH | Estimated Half-life |
| 5 | Longer |
| 6 | Intermediate |
| 8 | Shorter |
| (Based on qualitative data for aliphatic isothiocyanates, where degradation is faster at higher pH.[9]) |
Table 2: Qualitative Stability of Isothiocyanates in Different Solvents
| Solvent | Stability |
| Acetonitrile | High |
| Methanol/Water | Low |
| Ethanol | Moderate |
| Water | Low to Moderate (highly dependent on pH and temperature) |
| (Based on stability studies of iberin, a related isothiocyanate.) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound, anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetonitrile, microcentrifuge tubes, precision pipette.
-
Procedure:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully weigh the required amount of the isothiocyanate.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO or acetonitrile to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Cell-Based Assays
-
Preparation:
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
-
Treatment:
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to minimize precipitation and degradation.
-
Remove the existing medium from the cells and replace it with the medium containing the isothiocyanate.
-
Incubate the cells for the desired period.
-
-
Post-treatment Analysis:
-
Proceed with the intended downstream analysis (e.g., cell viability assay, Western blotting, gene expression analysis).
-
Protocol 3: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Sample Preparation:
-
Extract the compound from the experimental sample using an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile for injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C (to prevent precipitation).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength, likely in the range of 240-280 nm for aryl isothiocyanates).
-
Gradient: A suitable gradient would be, for example, starting with 30% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions. This will need to be optimized for the specific compound and sample matrix.
-
Visualizations
Signaling Pathways Potentially Modulated by Isothiocyanates
Isothiocyanates are known to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[2][4][5]
Caption: Potential modulation of key cellular signaling pathways by isothiocyanates.
Experimental Workflow for Assessing Compound Stability
A logical workflow is essential for systematically evaluating the stability of this compound under different experimental conditions.
Caption: Workflow for evaluating the stability of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
When encountering inconsistent experimental outcomes, a structured troubleshooting approach can help identify the root cause.
Caption: Troubleshooting logic for inconsistent results in isothiocyanate experiments.
References
- 1. This compound | 306935-86-4 | Benchchem [benchchem.com]
- 2. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates induce autophagy and inhibit protein synthesis in primary cells via modulation of AMPK-mTORC1-S6K1 signaling pathway, and protect against mutant huntingtin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Decomposition of Allyl Isothiocyanate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
Optimizing reaction conditions for 2-Isopropyl-6-methylphenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Isopropyl-6-methylphenyl isothiocyanate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smooth and successful synthesis.
Troubleshooting Guide
The synthesis of this compound can be challenging due to the steric hindrance presented by the ortho-isopropyl and methyl groups. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the starting amine (2-isopropyl-6-methylaniline).2. Steric hindrance impeding the approach of reagents.3. Inactive or degraded reagents (e.g., thiophosgene, carbon disulfide).4. Insufficient reaction temperature or time. | 1. Increase the reaction time and/or temperature. Consider using a higher boiling point solvent.2. Use a less sterically hindered and more reactive thiocarbonylating agent if possible.3. Use freshly opened or purified reagents. 4. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Symmetric Thiourea Byproduct | Excess of the starting amine in the reaction mixture, which can react with the newly formed isothiocyanate. | 1. Add the amine dropwise to a solution of the thiocarbonylating agent (e.g., thiophosgene) to maintain a low concentration of the free amine. 2. Use a slight excess of the thiocarbonylating agent. |
| Difficulty in Product Purification | 1. Presence of unreacted starting amine.2. Formation of non-polar byproducts.3. Thermal instability of the isothiocyanate during distillation. | 1. Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine. 2. Utilize column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate).3. Purify by vacuum distillation at the lowest possible temperature. |
| Inconsistent Yields | Variations in reagent quality, reaction setup, or work-up procedure. | Standardize the experimental procedure, ensuring consistent reagent purity, reaction temperature, and extraction/purification methods. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the reaction of 2-isopropyl-6-methylaniline with thiophosgene in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.[1] However, due to the high toxicity of thiophosgene, alternative methods using carbon disulfide to form a dithiocarbamate salt, followed by desulfurization, are also widely used.[2][3]
Q2: How does the steric hindrance of the 2-isopropyl and 6-methyl groups affect the reaction?
A2: The bulky ortho substituents can significantly slow down the rate of reaction by sterically hindering the approach of the thiocarbonylating agent to the amino group.[4] This may necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times, compared to the synthesis of less hindered aryl isothiocyanates.
Q3: What are the key safety precautions when working with thiophosgene?
A3: Thiophosgene is a highly toxic and corrosive lachrymator.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Any residual thiophosgene should be quenched with a solution of a nucleophilic amine or ammonia.
Q4: I am observing a significant amount of a symmetrical thiourea byproduct. How can I minimize its formation?
A4: The formation of symmetrical thiourea, N,N'-bis(2-isopropyl-6-methylphenyl)thiourea, occurs when the isothiocyanate product reacts with unreacted 2-isopropyl-6-methylaniline. To minimize this, you can add the aniline solution slowly to the thiophosgene solution. This ensures that the concentration of free aniline is always low.[7]
Q5: What is a suitable method for purifying the final product?
A5: Purification can typically be achieved by vacuum distillation. However, given the potential for thermal decomposition, it is advisable to use the lowest possible pressure to keep the distillation temperature down. If distillation is not effective, column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good alternative.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thiophosgene
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
2-Isopropyl-6-methylaniline
-
Thiophosgene
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
1M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropyl-6-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
In the dropping funnel, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM.
-
Add the thiophosgene solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Dithiocarbamate Salt Formation
This two-step, one-pot procedure is an alternative to the use of toxic thiophosgene.[9]
Materials:
-
2-Isopropyl-6-methylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
6M Sodium hydroxide (NaOH)
Procedure:
-
To a mixture of 2-isopropyl-6-methylaniline (1.0 eq) and potassium carbonate (2.0 eq) in water (and optionally DMF as a co-solvent for less reactive anilines), add carbon disulfide (1.2 eq) dropwise at room temperature.[10]
-
Stir the mixture for several hours until the formation of the dithiocarbamate salt is complete (monitor by HPLC or TLC).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of cyanuric chloride (0.5 eq) in DCM dropwise.
-
Stir the mixture for another 30 minutes at 0 °C.
-
Basify the mixture to pH > 11 with 6M NaOH.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting unexpected results in experiments with 2-Isopropyl-6-methylphenyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropyl-6-methylphenyl isothiocyanate. Due to the limited specific literature on this compound, the information provided is based on the general chemical properties of sterically hindered aromatic isothiocyanates and established laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is an aromatic isothiocyanate. Below is a summary of its known properties.
| Property | Value |
| CAS Number | 102561-43-3[1] |
| Molecular Formula | C11H13NO |
| Molar Mass | 175.23 g/mol [1] |
| Appearance | Colorless or yellowish liquid[1] |
| Boiling Point | 92°C at 3 mm Hg[1] |
| Density | 1.008 g/mL at 25°C[1] |
| Refractive Index | n20/D 1.526[1] |
| Solubility | Soluble in organic solvents, insoluble in water[1] |
Q2: How should I store this compound?
A2: Isothiocyanates can be sensitive to moisture and light. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Refrigeration is advisable for long-term storage.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as harmful. It can be harmful if swallowed, inhaled, or comes into contact with skin. It is also irritating to the eyes, respiratory system, and skin, and may cause sensitization by inhalation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What are the expected reaction partners for the isothiocyanate group?
A4: The isothiocyanate group (-N=C=S) is an electrophile and readily reacts with nucleophiles. The most common reaction partners are primary and secondary amines to form thioureas, and thiols to form dithiocarbamates. Alcohols and water can also react, especially under basic conditions, but generally at a slower rate.
Troubleshooting Guide
Issue 1: Low or No Yield in Thiourea Synthesis
My reaction of this compound with a primary/secondary amine is giving a low yield or not proceeding.
This is a common issue, particularly with sterically hindered isothiocyanates and less nucleophilic amines.
Potential Causes and Solutions:
-
Steric Hindrance: The isopropyl and methyl groups adjacent to the isothiocyanate functionality can sterically hinder the approach of the amine nucleophile.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider switching to a higher-boiling solvent if necessary. Prolonged reaction times may also be required.
-
-
Poor Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less reactive.
-
Solution: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help to deprotonate the amine, increasing its nucleophilicity. Heating the reaction in a solvent like chloroform might also be beneficial.
-
-
Impure Starting Materials: The isothiocyanate may have degraded, or the amine may be of low purity.
-
Solution: Assess the purity of your starting materials using techniques like NMR or GC-MS. If the isothiocyanate appears degraded (e.g., discoloration, presence of insoluble material), it may need to be purified by vacuum distillation.
-
-
Solvent Choice: The reaction may be sensitive to the solvent.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. For sluggish reactions, consider a higher-boiling solvent like toluene or dimethylformamide (DMF).
-
Issue 2: Unexpected Side Products in the Reaction Mixture
I am observing unexpected peaks in my TLC, GC-MS, or NMR analysis of the reaction mixture.
Potential Causes and Solutions:
-
Reaction with Water: Isothiocyanates can slowly react with trace amounts of water in the solvent or on glassware, especially at elevated temperatures, to form an unstable carbamic acid that can decompose to the corresponding amine (2-isopropyl-6-methylaniline) and carbonyl sulfide.
-
Solution: Use anhydrous solvents and dry glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere can also help.
-
-
Formation of Symmetrical Thiourea: If the reaction is intended to form an unsymmetrical thiourea, the amine byproduct from hydrolysis can react with the starting isothiocyanate to form a symmetrical thiourea.
-
Solution: Ensure anhydrous conditions to prevent the formation of the amine byproduct.
-
-
Reaction with Thiol Impurities: If your amine starting material is contaminated with thiols, dithiocarbamates could form as side products.
-
Solution: Use highly pure starting materials.
-
Issue 3: Inconsistent Results in Biological Assays
The biological activity of this compound is not reproducible in my cellular or biochemical assays.
Potential Causes and Solutions:
-
Compound Reactivity and Instability: Isothiocyanates are reactive electrophiles and can be unstable in aqueous assay media, leading to a decrease in the effective concentration over the course of the experiment.
-
Solution: Prepare stock solutions in an anhydrous solvent like DMSO and add them to the assay medium immediately before the experiment. Minimize the incubation time where possible. Consider the stability of the compound in your specific assay buffer and at the experimental temperature.
-
-
Nonspecific Reactivity: The electrophilic nature of the isothiocyanate group can lead to covalent modification of proteins in your assay, resulting in non-specific activity or assay interference.[2] This is a known issue for reactive compounds in high-throughput screening.
-
Solution: Include appropriate controls, such as pre-incubating the compound in assay buffer for a period before adding the biological components to assess for degradation. It can also be beneficial to test the compound in the presence of a high concentration of a nucleophile like glutathione to see if the activity is attenuated.
-
-
Assay Artifacts: Some compounds can interfere with assay readouts, for example, by causing fluorescence quenching or enhancement.
-
Solution: Run control experiments without the biological target to check for direct effects of the compound on the assay signal.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiourea
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM or THF.
-
To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., 40°C) may be applied.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude thiourea can be purified by recrystallization or column chromatography.
Protocol 2: Assessing Compound Stability in Aqueous Buffer
This protocol can be used to evaluate the stability of this compound in an aqueous buffer relevant to a biological assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the aqueous buffer with the stock solution to a final concentration suitable for your assay (e.g., 10 µM).
-
Immediately after mixing, take a sample (t=0) and inject it into the HPLC system to obtain an initial peak area for the compound.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and analyze them by HPLC.
-
Plot the peak area of this compound against time to determine its degradation rate.
Potential Signaling Pathway Interactions
Isothiocyanates are known to interact with multiple cellular signaling pathways, often through their ability to react with cysteine residues on proteins. A key pathway modulated by many isothiocyanates is the Keap1-Nrf2 pathway, which is a major regulator of the cellular antioxidant response.
References
Minimizing off-target effects of 2-Isopropyl-6-methylphenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 2-Isopropyl-6-methylphenyl isothiocyanate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound, like other isothiocyanates (ITCs), is an electrophilic compound that can covalently react with nucleophilic cellular targets, primarily the thiol groups of cysteine residues in proteins. This reactivity allows it to modulate the function of various proteins and signaling pathways. While the specific primary target of this particular ITC may not be fully characterized, ITCs, in general, are known to be multi-targeted agents.[1][2][3] Key pathways affected by ITCs include:
-
Nrf2/Keap1 Pathway: ITCs can react with cysteine residues on Keap1, leading to the activation of the Nrf2 transcription factor and subsequent upregulation of antioxidant and detoxification enzymes.
-
NF-κB Pathway: ITCs have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][3]
-
Apoptosis Induction: ITCs can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[1]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, often involving the modulation of cyclins and cyclin-dependent kinases.[1]
Q2: What are the potential off-target effects of this compound?
A2: Due to the reactive nature of the isothiocyanate group, off-target effects are a significant consideration. Potential off-target effects can be broadly categorized as:
-
Non-specific protein modification: The electrophilic isothiocyanate group can react with exposed cysteine residues on a wide range of proteins, potentially altering their function in an unintended manner. Proteomics studies on other ITCs like PEITC and SFN have identified over 30 potential protein targets.[2][4]
-
Modulation of unintended signaling pathways: As ITCs are known to interact with multiple signaling pathways, there is a risk of activating or inhibiting pathways that are not the primary focus of the research.[1][3]
-
Cellular toxicity: At higher concentrations, non-specific binding and pathway modulation can lead to cytotoxicity that is independent of the intended target.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects requires a multi-pronged approach focused on optimizing experimental conditions and validating findings. Key strategies include:
-
Dose-response studies: Determine the minimal effective concentration that elicits the desired on-target effect to avoid using excessively high concentrations that are more likely to cause off-target binding.
-
Use of appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (compounds with known effects on the target pathway).
-
Orthogonal validation: Confirm key findings using alternative methods or tool compounds that act through a different mechanism.
-
Target engagement assays: Whenever possible, use assays to directly measure the binding of the compound to its intended target.
-
Off-target profiling: Employ techniques like proteomics to identify potential off-target proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | The compound may have a narrow therapeutic window or significant off-target cytotoxic effects. | Perform a detailed dose-response curve to identify a non-toxic concentration range. Consider shortening the treatment duration. |
| Inconsistent or unexpected experimental results. | Off-target effects may be confounding the experimental outcome. The compound may be unstable in the experimental medium. | Validate the stability of the compound under your experimental conditions. Use orthogonal approaches to confirm the observed phenotype. |
| Difficulty in attributing the observed phenotype to a specific target. | Isothiocyanates are known to be multi-targeted, making it challenging to link an effect to a single protein. | Employ target knockdown (e.g., siRNA) or knockout models to validate the role of the intended target in the observed phenotype. |
| Precipitation of the compound in cell culture media. | The compound may have low aqueous solubility. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and non-toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay
This protocol describes how to determine the IC50 value and the optimal working concentration of this compound using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value. The optimal working concentration for subsequent experiments should be below the IC50 and ideally the lowest concentration that produces the desired biological effect.
Protocol 2: Assessing On-Target vs. Off-Target Effects using Western Blotting
This protocol outlines a method to investigate the engagement of a specific signaling pathway (e.g., Nrf2 activation) as an on-target effect, while also monitoring for markers of cellular stress or other pathways as potential off-target effects.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-p38, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the pre-determined optimal concentration of this compound for various time points.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target of interest (on-target) and potential off-target markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in protein levels or phosphorylation status to assess on-target and off-target pathway modulation.
Visualizations
Caption: General signaling pathways modulated by isothiocyanates.
Caption: Workflow for assessing and mitigating off-target effects.
References
- 1. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Identification of Potential Protein Targets of Isothiocyanates by Prot" by Lixin Mi, Brian L. Hood et al. [digitalcommons.cedarville.edu]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assay Optimization for 2-Isopropyl-6-methylphenyl isothiocyanate (IMPI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for 2-Isopropyl-6-methylphenyl isothiocyanate (IMPI).
Disclaimer: Direct experimental data for this compound (IMPI) is limited in publicly available literature. The guidance provided here is based on the known properties of isothiocyanates and general best practices for cell viability assays. Researchers should consider this guidance as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges when performing cell viability assays with this compound (IMPI)?
A1: IMPI, like other isothiocyanates, may present several challenges in cell viability assays:
-
Volatility: Isothiocyanates can be volatile, leading to evaporation from the culture plates and inaccurate concentration assessment. This can be mitigated by using appropriate plate sealing films and minimizing the time plates are outside the incubator.
-
Reactivity: The isothiocyanate group is reactive and can interact with components of the assay reagents or culture medium, potentially leading to inaccurate results.
-
Direct Reduction of Assay Reagents: Some isothiocyanates have been shown to directly reduce tetrazolium salts (e.g., MTT, XTT), leading to a false-positive signal for cell viability.[1] It is crucial to include a "compound-only" control (IMPI in media without cells) to assess this potential interference.
-
Cellular Stress Response: Isothiocyanates can induce cellular stress responses that may affect metabolic activity without necessarily causing cell death, which can complicate the interpretation of metabolic-based viability assays (e.g., MTT, XTT, WST-1).
Q2: Which cell viability assay is most suitable for IMPI?
A2: The choice of assay depends on the specific research question and cell type. Here is a comparison of common assays:
| Assay Type | Principle | Advantages | Disadvantages with Isothiocyanates |
| Tetrazolium-based (MTT, XTT, WST-1) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][3] | Inexpensive, well-established protocols. | Potential for direct reduction by the compound, interference from colored compounds, reflects metabolic activity which can be modulated by isothiocyanates independently of viability.[1][2] |
| Resazurin-based (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | More sensitive than tetrazolium assays, non-lytic. | Can be affected by changes in cellular redox state induced by isothiocyanates. |
| ATP-based (CellTiter-Glo) | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction.[3][4] | Highly sensitive, rapid, and reflects the number of viable cells. Reagents are often more resistant to compound interference.[5] | Requires a luminometer, ATP levels can be affected by treatments that alter cellular metabolism without causing cell death. |
| Dye Exclusion (Trypan Blue, Propidium Iodide) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[3] | Direct measure of membrane integrity, simple and inexpensive. | Manual counting can be subjective and time-consuming, not suitable for high-throughput screening. |
| Live/Dead Staining (Calcein AM/Ethidium Homodimer-1) | Live cells are stained by a fluorescent dye (Calcein AM) and dead cells by another (EthD-1). | Provides a direct count of live and dead cells, suitable for imaging and flow cytometry. | Requires a fluorescence microscope or flow cytometer. |
For initial screening, an ATP-based assay like CellTiter-Glo is often a good choice due to its sensitivity and lower susceptibility to interference.[5][6] However, it is always recommended to validate findings with a second, mechanistically different assay, such as a dye exclusion method or a real-time live/dead imaging assay.
Q3: How can I control for the volatility of IMPI during my experiment?
A3: To minimize the effects of volatility:
-
Use gas-permeable plate seals (e.g., AeraSeal™) to prevent evaporation while allowing gas exchange.
-
Work quickly when the plate is outside the incubator.
-
Consider using a plate reader with an environmental control chamber if available.
-
Prepare fresh dilutions of IMPI for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in "compound-only" control wells (MTT, XTT, WST-1 assays) | Direct reduction of the tetrazolium salt by IMPI.[1] | 1. Subtract the average absorbance of the "compound-only" wells from all other wells. 2. Switch to a non-tetrazolium-based assay like CellTiter-Glo (ATP assay) or a dye exclusion method. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Evaporation from edge wells ("edge effect").[7] 4. Incomplete dissolution of formazan crystals (MTT assay).[2] | 1. Ensure a single-cell suspension before seeding. 2. Use a multichannel pipette and ensure proper technique. 3. Fill the outer wells with sterile PBS or media and do not use them for experimental samples.[7] 4. Ensure complete mixing after adding the solubilization buffer. |
| Low signal-to-noise ratio | 1. Suboptimal cell number. 2. Insufficient incubation time with the assay reagent. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize the incubation time for your specific cell line and assay. |
| Discrepancy between metabolic assay results and visual observation of cell death | IMPI may be affecting cellular metabolism without inducing cell death, or inducing a non-apoptotic form of cell death not well detected by the assay. | 1. Confirm cell death using a secondary method like Trypan Blue exclusion or Annexin V/PI staining. 2. Consider that isothiocyanates can induce cell cycle arrest which might alter metabolic rates.[8][9] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound (IMPI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of IMPI in complete culture medium. Remove the old medium from the wells and add 100 µL of the IMPI dilutions. Include vehicle control (e.g., DMSO) and "compound-only" control wells (media with IMPI but no cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well opaque-walled tissue culture plates
-
This compound (IMPI)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of IMPI to the wells. Include vehicle and "compound-only" controls. Incubate for the desired treatment period.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
Isothiocyanate-Induced Apoptosis Signaling Pathway
Isothiocyanates are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] They can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[8][10]
Caption: Proposed signaling pathway for IMPI-induced apoptosis.
Experimental Workflow for Cell Viability Assay Optimization
The following workflow outlines the steps for optimizing a cell viability assay for a novel compound like IMPI.
Caption: Workflow for optimizing cell viability assays for IMPI.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. biocompare.com [biocompare.com]
- 6. promega.com [promega.com]
- 7. reddit.com [reddit.com]
- 8. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cybermedlife.eu [cybermedlife.eu]
- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
Technical Support Center: Purification of 2-Isopropyl-6-methylphenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Isopropyl-6-methylphenyl isothiocyanate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for this compound are vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For multi-gram scales, vacuum distillation is often preferred, while flash chromatography is suitable for smaller scales or for removing impurities with similar boiling points.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities arise from the synthetic route, typically the reaction of 2-isopropyl-6-methylaniline with a thiocarbonylating agent (e.g., carbon disulfide). Potential impurities include:
-
Unreacted 2-isopropyl-6-methylaniline: The starting material.
-
N,N'-bis(2-isopropyl-6-methylphenyl)thiourea: A common byproduct formed by the reaction of the isothiocyanate with the starting amine.
-
Dithiocarbamate salts: Intermediates in the reaction that may not have fully converted to the isothiocyanate.
-
Solvent residues: From the reaction and workup.
-
Degradation products: Isothiocyanates can be sensitive to moisture and heat, leading to the formation of corresponding amines and other byproducts.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Thin Layer Chromatography (TLC) can also be a quick and effective way to track the progress of purification, especially during column chromatography. The disappearance of starting materials and byproducts will indicate successful purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperature. | Isothiocyanates, particularly sterically hindered ones, can be thermally labile. Ensure a high vacuum is achieved to lower the boiling point. A short path distillation apparatus can minimize the time the compound is exposed to high temperatures. |
| Incomplete reaction. | Before distillation, ensure the reaction has gone to completion using TLC or GC-MS to check for the presence of the starting aniline. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Product loss during workup. | Isothiocyanates can be sensitive to aqueous conditions. Minimize contact with water during the workup. Ensure all organic layers are thoroughly extracted and combined. |
| Mechanical loss. | Check for leaks in the distillation setup. Ensure proper insulation of the distillation column to maintain a consistent temperature gradient. |
Problem 2: Product is contaminated with N,N'-bis(2-isopropyl-6-methylphenyl)thiourea after purification.
| Possible Cause | Troubleshooting Step |
| Excess starting amine in the reaction. | Use a slight excess of the thiocarbonylating agent or ensure the complete consumption of the starting amine before workup. |
| High reaction temperature or prolonged reaction time. | These conditions can favor the formation of the thiourea byproduct. Optimize the reaction to proceed at the lowest effective temperature for the shortest possible time. |
| Inefficient purification. | The thiourea is significantly less volatile than the isothiocyanate. Careful fractional distillation should effectively separate the two. If distillation is insufficient, flash column chromatography is a highly effective alternative for removing this non-polar impurity. |
Problem 3: Product degrades during flash column chromatography.
| Possible Cause | Troubleshooting Step |
| Active silica gel. | Isothiocyanates can react with the acidic surface of silica gel. Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), in the eluent. |
| Prolonged chromatography time. | To minimize contact time with the stationary phase, use flash chromatography with applied pressure to speed up the elution. |
| Inappropriate solvent system. | The use of protic solvents like methanol in the eluent can lead to the formation of thiocarbamates. Stick to non-polar aprotic solvents like hexanes and ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound.
1. Preparation:
- Ensure the crude this compound has been thoroughly dried, for example, over anhydrous sodium sulfate or magnesium sulfate, and the solvent has been removed under reduced pressure.
- Set up a short-path distillation apparatus for vacuum distillation. Use a vacuum pump capable of reaching pressures below 1 mmHg.
2. Distillation:
- Heat the distillation flask gently using an oil bath.
- Collect the fraction that distills at the appropriate temperature and pressure. Based on similar compounds, the boiling point is estimated to be in the range of 110-130 °C at 1-2 mmHg.
- Monitor the purity of the collected fractions by GC-MS or TLC.
3. Quantitative Data (Expected):
| Parameter | Value |
| Purity of Crude Product | 70-90% |
| Distillation Pressure | 1-2 mmHg |
| Distillation Temperature | 110-130 °C |
| Purity of Final Product | >98% |
| Yield | 80-90% |
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for small-scale purification or for removing impurities that are difficult to separate by distillation.
1. Preparation:
- Prepare a slurry of silica gel in the chosen eluent.
- Pack a chromatography column with the slurry.
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
2. Chromatography:
- Carefully load the sample onto the top of the silica gel bed.
- Elute the column with an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
3. Quantitative Data (Expected):
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 95:5) |
| Purity of Final Product | >99% |
| Yield | 75-85% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
Validation & Comparative
A Comparative Analysis of 2-Isopropyl-6-methylphenyl Isothiocyanate and Other Isothiocyanates in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a comparative overview of 2-Isopropyl-6-methylphenyl isothiocyanate against other well-researched isothiocyanates, supported by available experimental data and detailed methodologies to aid in preclinical research and drug development.
Physicochemical Properties: A Comparative Overview
The biological activity of isothiocyanates is significantly influenced by their chemical structure. The lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in their cellular uptake, target interaction, and overall efficacy. While specific experimental data for this compound is limited in publicly available literature, a comparison with other common ITCs provides valuable context.
| Isothiocyanate | Abbreviation | Molecular Weight ( g/mol ) | Structure | Key Structural Features |
| This compound | - | 191.29 | Not available | Isopropyl and methyl groups on the phenyl ring, likely increasing lipophilicity. |
| Sulforaphane | SFN | 177.29 | Not available | Aliphatic isothiocyanate with a sulfinyl group. |
| Phenethyl isothiocyanate | PEITC | 163.23 | Not available | Phenyl group separated from the ITC group by an ethyl chain. |
| Benzyl isothiocyanate | BITC | 149.21 | Not available | Phenyl group directly attached to a methylene group, which is linked to the ITC group. |
| Allyl isothiocyanate | AITC | 99.15 | Not available | A simple aliphatic isothiocyanate with an allyl group. |
Performance Comparison
Anticancer Activity
Isothiocyanates are widely recognized for their potential as anticancer agents, primarily through their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways.[1] The cytotoxic effects of various ITCs have been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylbutyl isothiocyanate (PBITC) | HepG2 (Liver Carcinoma) | ~10 (48h) | [2] |
| Phenylhexyl isothiocyanate (PHITC) | HepG2 (Liver Carcinoma) | ~7.5 (48h) | [2] |
| Phenethyl isothiocyanate (PEITC) | DU145 (Prostate Carcinoma) | ~5 (48h) | [2] |
| Benzyl isothiocyanate (BITC) | Breast Cancer Cells | More effective than PEITC in some studies | [3] |
Note: The efficacy of isothiocyanates can vary significantly depending on the cell line and experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulate signaling pathways such as NF-κB.
A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues, which share some structural similarities with the target compound, showed potent COX-2 inhibition with IC50 values as low as 0.18 µM.[4] While not a direct measure of this compound's activity, it suggests that the isopropylphenyl moiety can be a pharmacophore for anti-inflammatory action.
Antioxidant Activity
The antioxidant capacity of isothiocyanates is another crucial aspect of their therapeutic potential. They can act as direct scavengers of reactive oxygen species (ROS) and also upregulate endogenous antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway. The antioxidant activity is often assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
A computational study on the antioxidant activity of various isothiocyanates highlighted that their efficacy is structure-dependent, with allylisothiocyanate showing high hydroxyl radical scavenging activity.[5]
Antimicrobial Activity
Several isothiocyanates have been investigated for their ability to inhibit the growth of various pathogens, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for this compound are not available, other ITCs have shown promising activity. For example, a study on various isothiocyanates against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated their potential as antimicrobial agents.
Signaling Pathways and Experimental Workflows
The biological effects of isothiocyanates are mediated through complex signaling networks. A common pathway influenced by many ITCs is the Keap1-Nrf2 pathway, which plays a central role in cellular defense against oxidative stress.
Caption: General Isothiocyanate Signaling Pathway.
The evaluation of isothiocyanates typically follows a standardized experimental workflow, starting from in vitro screening to more complex cellular and in vivo studies.
Caption: Experimental Workflow for Isothiocyanate Evaluation.
Experimental Protocols
Synthesis of this compound
A general method for the preparation of isothiocyanates involves the reaction of the corresponding amine with a thiocarbonyl transfer reagent. One common method is the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like cyanuric chloride.[6]
Materials:
-
2-Isopropyl-6-methylaniline
-
Carbon disulfide (CS2)
-
Inorganic base (e.g., potassium carbonate)
-
Strong polar organic solvent (e.g., DMF)
-
Cyanuric chloride
-
Organic solvent for extraction (e.g., dichloromethane)
-
Water
Procedure:
-
Dissolve the inorganic base in water and mix with the strong polar organic solvent and 2-Isopropyl-6-methylaniline.
-
Add carbon disulfide dropwise to the mixture and allow it to react to form the dithiocarbamate salt. The reaction progress can be monitored by HPLC.
-
Cool the reaction mixture and slowly add a solution of cyanuric chloride in an organic solvent.
-
After the reaction is complete, perform a work-up procedure which may include adjusting the pH, extraction with an organic solvent, washing, drying, and removal of the solvent.
-
The final product can be purified by distillation or chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isothiocyanate and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid. The production of prostaglandins, such as PGF2α, can be quantified using an enzyme immunoassay (EIA).[7]
Procedure:
-
Prepare a reaction mixture containing reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound (isothiocyanate) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined time by adding a solution of stannous chloride.
-
Quantify the amount of PGF2α produced using a specific EIA kit.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[3]
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test isothiocyanate and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]
Procedure:
-
Prepare a two-fold serial dilution of the isothiocyanate in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the isothiocyanate that shows no turbidity (no visible growth).
Conclusion
This compound, with its unique substitution pattern, holds promise as a bioactive molecule. While direct comparative experimental data is currently scarce, the broader family of isothiocyanates has demonstrated significant potential in anticancer, anti-inflammatory, antioxidant, and antimicrobial applications. The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of this and other novel isothiocyanates, contributing to the development of new therapeutic agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 7. japer.in [japer.in]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Analysis of 2-Isopropyl-6-methylphenyl isothiocyanate and 2,6-Dimethylphenyl Isothiocyanate in Anticancer Efficacy
In the landscape of cancer research, isothiocyanates (ITCs) have emerged as a promising class of compounds, demonstrating notable anticancer properties. This guide provides a comparative overview of two specific synthetic ITCs: 2-Isopropyl-6-methylphenyl isothiocyanate and 2,6-Dimethylphenyl Isothiocyanate. The analysis focuses on their potential efficacy, drawing upon established structure-activity relationships within the phenyl isothiocyanate class, in the absence of direct comparative experimental data.
Quantitative Data Summary
| Compound | Structure | Key Structural Difference | Predicted Impact on Efficacy |
| This compound | Isopropyl and methyl groups at positions 2 and 6 | Presence of a bulkier isopropyl group | The larger steric hindrance from the isopropyl group might influence the interaction with cellular targets, potentially altering its cytotoxic profile. The increased lipophilicity may also affect cell membrane permeability. |
| 2,6-Dimethylphenyl Isothiocyanate | Two methyl groups at positions 2 and 6 | Presence of two methyl groups | The two methyl groups provide steric hindrance, which can influence reactivity. The overall lipophilicity is expected to be lower than its isopropyl counterpart. |
Note: The predictions above are based on general principles of structure-activity relationships among isothiocyanates and require direct experimental validation.
Experimental Protocols
To facilitate further research and direct comparison of these compounds, detailed methodologies for key experiments are provided below. These protocols are standard in the evaluation of anticancer agents.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and 2,6-Dimethylphenyl Isothiocyanate in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound, which is the concentration that inhibits 50% of cell growth.
Apoptosis Detection by Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression levels of key apoptotic proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound and 2,6-Dimethylphenyl Isothiocyanate at their respective IC50 concentrations for a defined period (e.g., 24 hours). Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.
Signaling Pathways and Experimental Workflows
The anticancer effects of isothiocyanates are generally attributed to their ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
A Comparative Guide to the In Vivo Anticancer Effects of Aromatic Isothiocyanates: Evaluating the Potential of 2-Isopropyl-6-methylphenyl Isothiocyanate
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential anticancer properties.[1][2] These compounds are known to modulate various cellular processes involved in cancer development and progression, including apoptosis, cell cycle arrest, and angiogenesis.[2][3] While a substantial body of research exists for well-known ITCs like Phenethyl Isothiocyanate (PEITC) and Sulforaphane (SFN), data on the in vivo anticancer efficacy of specific analogues such as 2-Isopropyl-6-methylphenyl isothiocyanate (2-IPMP-ITC) is limited.
This guide provides a comparative overview of the in vivo anticancer effects of well-characterized aromatic isothiocyanates, with a primary focus on PEITC, to offer a predictive framework for the potential efficacy of lesser-studied compounds like 2-IPMP-ITC. By examining the experimental data and methodologies of closely related ITCs, researchers and drug development professionals can gain valuable insights into their therapeutic potential.
Comparative In Vivo Efficacy of Isothiocyanates
The in vivo anticancer activity of several isothiocyanates has been evaluated in various animal models. The following table summarizes key findings from preclinical studies, providing a comparative look at their efficacy.
| Isothiocyanate | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Phenethyl Isothiocyanate (PEITC) | Nude BALB/c mice | Malignant Melanoma (A375.S2 xenograft) | 20 and 40 mg/kg, intraperitoneal injection | Reduced tumor weight. | [4] |
| Transgenic mouse model of prostate cancer (TRAMP) | Prostate Cancer | Not specified | Associated with in vivo induction of E-cadherin protein expression. | [5] | |
| A/J mice | Lung Cancer (NNK-induced) | 5 or 25 µmol/day for 4 days | Inhibited tumor multiplicity by ~70% and ~97%, respectively. | [6] | |
| MDA-MB-231 xenograft model | Breast Cancer | Not specified | Significantly reduced breast tumor growth by 76%. | [7] | |
| Sulforaphane (SFN) | Female breast tumor-bearing mice | Breast Cancer | Not specified | Dose-dependent suppression of proliferation, induction of apoptosis, and reduction of lymph metastasis. | [8] |
| Benzyl Isothiocyanate (BITC) | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Enhances the anti-cancer effects of cisplatin in lung, head and neck, and leukemia cancer cells. | [9] |
| Allyl Isothiocyanate (AITC) | Rats | Bladder Cancer | 40 µmol/kg/day, oral administration | Increased the activity of quinone reductase and GSTs in the urinary bladder. | [2] |
| 6-Methylsulfinylhexyl Isothiocyanate (6-MSITC) | Rat model | Colon Carcinogenesis | Not specified | Inhibited epithelial cell proliferation and reduced levels of drug-metabolizing cytochrome P-450 isozymes. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo anticancer studies of isothiocyanates.
1. Xenograft Mouse Model of Human Malignant Melanoma
-
Animal Model: Nude BALB/c mice.
-
Cell Line: Human malignant melanoma A375.S2 cells.
-
Procedure:
-
A375.S2 cancer cells are subcutaneously inoculated into the lower flanks of the mice.
-
Seven days post-inoculation, mice with a palpable tumor are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of PEITC (e.g., 20 and 40 mg/kg). The control group receives a vehicle control.
-
Tumor growth and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.[4]
-
2. Chemically-Induced Lung Carcinogenesis Model
-
Animal Model: A/J mice.
-
Carcinogen: Tobacco-specific nitrosamine 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK).
-
Procedure:
-
Mice are pre-treated with the isothiocyanate (e.g., PEITC at 5 or 25 µmol/day) for four consecutive days.
-
Following pre-treatment, a single dose of NNK (e.g., 10 µmol) is administered to induce lung tumors.
-
Tumor multiplicity and the percentage of mice developing tumors are assessed at a predetermined time point.
-
Lung tissues may be collected to analyze DNA adduct formation (e.g., O6-methylguanine).[6]
-
3. Orthotopic Breast Cancer Model
-
Animal Model: Nude mice.
-
Cell Line: Human breast cancer cells (e.g., MDA-MB-231).
-
Procedure:
-
Cancer cells are implanted into the mammary fat pad of the mice.
-
Once tumors are established, mice are treated with the isothiocyanate (e.g., PEITC).
-
Tumor volume is measured regularly.
-
Signaling Pathways and Experimental Workflow
The anticancer effects of isothiocyanates are mediated through the modulation of various signaling pathways. A common mechanism is the induction of apoptosis.
Caption: Isothiocyanate-induced apoptotic signaling pathway.
A typical workflow for evaluating the in vivo anticancer effects of a compound like this compound is depicted below.
Caption: General experimental workflow for in vivo anticancer studies.
Conclusion
The available in vivo data for well-studied isothiocyanates, particularly PEITC, demonstrates significant anticancer activity across various tumor models. These compounds effectively inhibit tumor growth and modulate key signaling pathways involved in cancer progression. While direct experimental evidence for this compound is currently lacking, the data presented in this guide for structurally similar aromatic isothiocyanates provides a strong rationale for its investigation as a potential anticancer agent. Future in vivo studies are warranted to validate the anticancer effects of 2-IPMP-ITC and to delineate its mechanisms of action. The experimental protocols and comparative data herein serve as a valuable resource for designing and interpreting such studies.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of 2-Isopropyl-6-methylphenyl isothiocyanate and Other Bioactive Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for 2-Isopropyl-6-methylphenyl isothiocyanate and other well-researched isothiocyanates, namely Sulforaphane, Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC). The focus is on their performance in key areas of pharmacological interest: anticancer, anti-inflammatory, and antioxidant activities.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of Sulforaphane, PEITC, and BITC. This structured format allows for a direct comparison of their potency across various experimental models.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
This table presents the half-maximal inhibitory concentration (IC50) values of various isothiocyanates against a range of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) |
| Sulforaphane | OECM-1 | Oral Squamous Carcinoma | 5.7[1] |
| SKM-1 | Acute Myeloid Leukemia | 7.31[2] | |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 7.93[2] | |
| 293T (human kidney) | - | 19.3 (24h), 13.5 (48h), 6.2 (72h)[3] | |
| 769-P (kidney cancer) | Kidney Cancer | 19 (24h), 11.2 (48h), 15.1 (72h)[3] | |
| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2[4][5] |
| SKOV-3 | Ovarian Cancer | 15[4] | |
| TOV-21G | Ovarian Cancer | 5[4] | |
| MDA-MB-231 | Breast Cancer | 2.6[6] | |
| SK-BR-3 | Breast Cancer | 1.0[6] | |
| MCF7 | Breast Cancer | 1.6[6] | |
| H3396 | Breast Cancer | 2.3[6] | |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | |
| Benzyl Isothiocyanate (BITC) | MCF-7 | Breast Cancer | 23.4[7] |
| MDA-MB-231 | Breast Cancer | 18.65[8] | |
| 8505C | Anaplastic Thyroid Cancer | 27.56[9] | |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30[9] | |
| SKM-1 | Acute Myeloid Leukemia | 4.15[2] | |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 4.76[2] |
Table 2: Anti-Inflammatory Activity
This table highlights the effects of isothiocyanates on the NF-κB signaling pathway, a key regulator of inflammation.
| Isothiocyanate | Assay/Model | Effect | Concentration |
| Sulforaphane | NF-κB Transcriptional Activity (PC-3 cells) | Significant inhibition | 20 and 30 µM[10][11] |
| LPS-activated microglial cells | Inhibition of NO production (IC50 = 5.85 µM)[12] | - | |
| Phenethyl Isothiocyanate (PEITC) | NF-κB p65 DNA binding (GBM 8401 cells) | 25% and 58% inhibition | 8 and 12 µM[13] |
| NF-κB p50/p65 DNA binding (HepG2 cells) | ~40-50% reduction | 10 µM[14] | |
| Benzyl Isothiocyanate (BITC) | NF-κB/p65 phosphorylation (BxPC-3 cells) | Significant inhibition | Not specified[15] |
Table 3: Antioxidant Activity
This table summarizes the antioxidant capacity of isothiocyanates, primarily determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Isothiocyanate | Assay | IC50 Value |
| Phenethyl Isothiocyanate (PEITC) | DPPH radical scavenging | Very minor activity[16] |
| Benzyl Isothiocyanate (BITC) & Resveratrol Combination | DPPH radical scavenging | Synergistic activity observed |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The isothiocyanate compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.
-
Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates and treated with the isothiocyanate compounds for a specified duration. Often, an inflammatory stimulus (e.g., TNF-α or LPS) is added to activate the NF-κB pathway.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in treated cells compared to control cells indicates the inhibition of NF-κB signaling.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The isothiocyanate compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of isothiocyanates.
References
- 1. Sulforaphane from Brassica Oleracea Induces Apoptosis in Oral Squamous Carcinoma Cells via p53 Activation and Mitochondrial Membrane Potential Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl isothiocyanate mediated inhibition of histone deacetylase leads to NF-κB turn-off in human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Isopropyl-6-methylphenyl Isothiocyanate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Isopropyl-6-methylphenyl isothiocyanate derivatives, focusing on their potential as anticancer agents. Due to a lack of publicly available research that systematically modifies and evaluates a series of this compound derivatives, this guide draws upon the broader principles of isothiocyanate SAR, particularly from closely related arylalkyl isothiocyanates, to infer the likely impact of structural modifications on biological activity.
I. Core Structure and Rationale for Investigation
The core structure, this compound, belongs to the isothiocyanate (ITC) class of compounds, which are well-documented for their chemopreventive and therapeutic effects against various cancers. The rationale for investigating derivatives of this specific scaffold lies in the potential to optimize its anticancer efficacy, selectivity, and pharmacokinetic properties by modifying key positions on the phenyl ring and the alkyl substituents. The bulky isopropyl and methyl groups at the ortho positions are likely to influence the molecule's conformation and interaction with biological targets.
II. Inferred Structure-Activity Relationships
Based on extensive research on other arylalkyl and alkyl isothiocyanates, the following SAR principles can be extrapolated to the this compound scaffold. It is important to note that these are predictive and require experimental validation for this specific series of compounds.
Key Postulated SAR Insights:
-
Lipophilicity and Alkyl Chain Length: Studies on phenylalkyl isothiocyanates have shown that increasing the length of an alkyl chain on the phenyl ring can enhance anticancer activity up to a certain point.[1] This is often attributed to increased lipophilicity, which can improve cell membrane permeability.[2] Therefore, modifying the isopropyl group to other alkyl substituents (e.g., ethyl, propyl, butyl) or introducing an additional alkyl chain at other positions on the phenyl ring could modulate the cytotoxic potency.
-
Role of the Isothiocyanate (-N=C=S) Group: The isothiocyanate functional group is the key pharmacophore responsible for the biological activity of these compounds.[3] It acts as an electrophile, reacting with nucleophilic cellular targets, including sulfhydryl groups on proteins like glutathione and cysteine residues in enzymes.[4] This reactivity is crucial for inducing cellular responses such as apoptosis and cell cycle arrest.
-
Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can influence the reactivity of the isothiocyanate group and the overall biological activity. Electron-withdrawing or electron-donating groups at other positions on the ring could alter the molecule's potency.
III. Comparative Biological Activity (Hypothetical Data)
While specific quantitative data for a series of this compound derivatives is not available in the reviewed literature, the following table presents a hypothetical comparison based on established SAR principles for other isothiocyanates. This table is for illustrative purposes to guide future research.
| Compound ID | R1 (Position 2) | R2 (Position 6) | Other Substituents | Hypothetical IC50 (µM) on a Cancer Cell Line (e.g., PC-3) | Postulated Activity Trend |
| Parent | Isopropyl | Methyl | - | Baseline | - |
| Analog 1 | Ethyl | Methyl | - | Potentially Lower | Reduced steric hindrance might alter target binding. |
| Analog 2 | n-Propyl | Methyl | - | Potentially Higher | Increased lipophilicity could enhance cellular uptake. |
| Analog 3 | Isopropyl | Ethyl | - | Similar to Parent | Minor change in alkyl bulk. |
| Analog 4 | Isopropyl | Methyl | 4-Fluoro | Potentially Higher | Electron-withdrawing group may enhance reactivity. |
| Analog 5 | Isopropyl | Methyl | 4-Methoxy | Potentially Lower | Electron-donating group may reduce reactivity. |
IV. Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of isothiocyanate derivatives' anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5]
-
Cell Seeding: Cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[6]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[7]
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.[5]
-
Cell Lysis: Cells are treated with the compounds, harvested, and lysed to release cellular proteins.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) is added to the cell lysate.
-
Incubation and Measurement: The mixture is incubated to allow the active caspases to cleave the substrate, releasing a fluorescent or colored product. The signal is then measured using a fluorometer or spectrophotometer.
V. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways implicated in the anticancer effects of isothiocyanates and a typical experimental workflow for their evaluation.
Caption: General signaling pathways affected by isothiocyanates.
Caption: Workflow for anticancer evaluation of derivatives.
VI. Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of this compound derivatives is currently limited in the public domain, established principles from related isothiocyanate research provide a strong foundation for future investigation. The key takeaways are the crucial role of the isothiocyanate functional group and the modulatory effects of lipophilicity and electronic properties of the aromatic substituents.
Future research should focus on the systematic synthesis and in vitro evaluation of a library of this compound analogs to establish a clear and quantitative SAR. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for further preclinical and clinical development in cancer therapy.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Benchmarking a Novel Isothiocyanate Against Established Anticancer Agents: A Comparative Guide
In the ongoing quest for novel and effective cancer therapeutics, isothiocyanates (ITCs) have emerged as a promising class of compounds. While extensive research exists for well-known ITCs, data on specific analogs such as 2-Isopropyl-6-methylphenyl isothiocyanate is limited. To provide a valuable benchmark for researchers, this guide presents a comparative analysis of a closely related and well-characterized ITC, Phenethyl isothiocyanate (PEITC), against the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.
This guide offers a comprehensive overview of the anticancer properties of PEITC, detailing its mechanism of action through the induction of apoptosis and cell cycle arrest. We present a compilation of in vitro efficacy data, specifically the half-maximal inhibitory concentration (IC50) values, across various cancer cell lines, juxtaposed with those of Doxorubicin and Cisplatin to provide a clear performance benchmark.
Furthermore, this document provides detailed experimental protocols for key assays utilized in the evaluation of these anticancer agents, including the MTT assay for cell viability, western blotting for the analysis of apoptotic markers, and flow cytometry for cell cycle analysis. Visual representations of the critical signaling pathways affected by PEITC and the workflows of the experimental procedures are also included to facilitate a deeper understanding of its molecular mechanisms and the methods used for its evaluation.
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The cytotoxic potential of Phenethyl isothiocyanate (PEITC), Doxorubicin, and Cisplatin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a key metric for this comparison. The data, collated from various studies, is presented in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| Ovarian Cancer | |||
| OVCAR-3 | PEITC | 23.2 | Not Specified |
| Breast Cancer | |||
| MDA-MB-231 | PEITC | 8 | 24 |
| MDA-MB-231 | Doxorubicin | 6 | 24 |
| Cervical Cancer | |||
| HeLa | PEITC | ~13 | 24 |
| HeLa | Cisplatin | ~12 | 24 |
| Pancreatic Cancer | |||
| MIAPaca2 | PEITC | ~7 | Not Specified |
Mechanism of Action: Unraveling the Anticancer Pathways of PEITC
Phenethyl isothiocyanate exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cells from proliferating.
Induction of Apoptosis
PEITC triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial stress. This, in turn, activates a cascade of signaling molecules.
In vitro and in vivo correlation of 2-Isopropyl-6-methylphenyl isothiocyanate activity
Researchers, scientists, and drug development professionals often encounter a diverse landscape of isothiocyanates (ITCs), each with unique biological activities. While the specific compound 2-Isopropyl-6-methylphenyl isothiocyanate has limited publicly available research data, a comparative analysis of well-studied ITCs such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC) can provide valuable insights into their correlated in vitro and in vivo effects. This guide offers a comprehensive comparison of these key ITCs, supported by experimental data and detailed methodologies.
Isothiocyanates are naturally occurring organosulfur compounds found in cruciferous vegetables.[1][2] They are known for their potential health benefits, including anti-inflammatory, antioxidant, and chemopreventive properties.[3][4][5] The biological activity of ITCs is largely attributed to their ability to modulate various cellular signaling pathways, primarily through the activation of the Nrf2 antioxidant response element and the inhibition of the NF-κB inflammatory pathway.[1][2]
Comparative In Vitro Efficacy
The in vitro activity of ITCs is often evaluated by their ability to inhibit inflammatory mediators and protect cells from oxidative stress. Key parameters such as the half-maximal inhibitory concentration (IC50) are used to quantify their potency.
| Isothiocyanate | Assay | Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | Inhibition of LPS-induced Nitric Oxide Production | RAW 264.7 Macrophages | ~5 | [2] |
| Phenethyl Isothiocyanate (PEITC) | Inhibition of LPS-induced COX-2 Expression | RAW 264.7 Macrophages | ~2.5 | |
| Allyl Isothiocyanate (AITC) | Inhibition of LPS-induced TNF-α Production | RAW 264.7 Macrophages | ~10 | [3] |
Correlation with In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects observed in vitro often translate to in vivo models of inflammation. The carrageenan-induced paw edema model in rodents is a standard assay to assess the in vivo anti-inflammatory potential of compounds.
| Isothiocyanate | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| Sulforaphane (SFN) | Wistar Rats | 25 mg/kg | ~50 | [1] |
| Phenethyl Isothiocyanate (PEITC) | Sprague-Dawley Rats | 50 mg/kg | ~60 | |
| Allyl Isothiocyanate (AITC) | Swiss Albino Mice | 10 mg/kg | ~45 | [3] |
Signaling Pathways and Experimental Workflows
The biological activities of isothiocyanates are underpinned by their interaction with key cellular signaling pathways. The following diagrams illustrate the Nrf2 activation pathway, a common mechanism for the antioxidant effects of ITCs, and a typical experimental workflow for evaluating their anti-inflammatory properties.
Caption: Nrf2 Activation Pathway by Isothiocyanates.
Caption: Experimental Workflow for Anti-Inflammatory Activity.
Experimental Protocols
In Vitro: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isothiocyanate and 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is prepared to quantify the results.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isothiocyanate.
In Vivo: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6): a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the isothiocyanate orally.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the carrageenan control group.
References
Comparative Analysis of Isothiocyanates in Preclinical Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various isothiocyanates (ITCs), with a focus on providing context for the evaluation of less-studied derivatives such as 2-Isopropyl-6-methylphenyl isothiocyanate. Due to a lack of published experimental data on this compound, this document leverages data from well-researched ITCs to serve as a benchmark for future studies.
Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] While compounds like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) have been extensively studied, the experimental landscape for many other derivatives, including this compound, remains largely unexplored. This guide aims to provide a framework for evaluating such novel compounds by presenting established data and methodologies from studies on their more common counterparts.
Performance Comparison of Well-Studied Isothiocyanates
To offer a baseline for the evaluation of novel isothiocyanates, the following tables summarize quantitative data from preclinical studies on the anticancer and antimicrobial activities of established ITCs.
Table 1: In Vitro Cytotoxicity of Various Isothiocyanates Against Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Benzyl isothiocyanate (BITC) | MCF-7 (Breast Cancer) | MTT Assay | EC50 | 23.4 µM | [3] |
| Sulforaphane (SFN) | Human glioblastoma cell lines | Proliferation Assay | Inhibition | Effective in vitro | [1] |
| Phenethyl isothiocyanate (PEITC) | Human glioblastoma cell lines | Proliferation Assay | Inhibition | Effective in vitro | [1] |
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MITC) | Jurkat and HL-60 (Leukemia) | Guava ViaCount Assay | Cytotoxicity | Stronger effect on tumor cells than healthy cells | [4] |
Table 2: In Vivo Antitumor Activity of Sulforaphane and Phenethyl Isothiocyanate
| Isothiocyanate | Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Sulforaphane (SFN) | Murine orthotropic glioblastoma tumor model | Glioblastoma | 12.5 mg/kg daily | Decreased tumor weight | [1] |
| Phenethyl isothiocyanate (PEITC) | Murine orthotropic glioblastoma tumor model | Glioblastoma | 12.5 mg/kg daily | No significant decrease in tumor weight | [1] |
Table 3: Antimicrobial Activity of Isothiocyanates against Campylobacter jejuni
| Isothiocyanate | Concentration | Result | Reference |
| Benzyl isothiocyanate (BITC) | 1.25 µg/mL | Inhibited growth of the most sensitive strains | [2] |
| Benzyl isothiocyanate (BITC) | 5 µg/mL | Inhibited growth of nine more resistant strains | [2] |
| Allyl isothiocyanate (AITC) | 200 µg/mL | Required to exert a similar effect to BITC against resistant strains | [2] |
Key Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of isothiocyanates.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the isothiocyanate (e.g., 0-100 µM for BITC) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., human glioblastoma cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the isothiocyanate (e.g., 12.5 mg/kg daily of SFN) or a vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Signaling Pathways and Experimental Workflows
The biological effects of isothiocyanates are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Isopropyl-6-methylphenyl Isothiocyanate
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Isopropyl-6-methylphenyl isothiocyanate, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure safety. Before proceeding with any disposal-related activities, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of vapors and avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.
-
Incompatible Materials: Keep this compound away from strong acids, bases, oxidizing agents, and water, as it may react violently.
Logistical and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in compliance with all federal, state, and local regulations.
Operational Steps for Disposal:
-
Containerization: Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), the appropriate hazard symbols (e.g., toxic, irritant), and the words "Hazardous Waste."
-
Storage: Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Waste Collection: Arrange for a pickup with a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of isothiocyanates.
| Parameter | Value/Information |
| Exposure Limits | Occupational exposure limits have not been established for this specific compound. Follow general guidelines for handling toxic and irritant chemicals. |
| pH for Neutralization | The reaction of isothiocyanates with bleach (sodium hypochlorite) is hazardous and produces toxic gases. Therefore, bleach should not be used for neutralization. Hydrolysis can be promoted by strong acids or bases. |
| Recommended Storage Temp | Store in a cool, dry, well-ventilated area. |
| Incompatible pH Range | Avoid contact with strong acids and bases, as these can catalyze vigorous reactions. |
Experimental Protocols for Chemical Degradation (Use with Extreme Caution)
While professional disposal is the mandated route, in situations where small quantities may need to be treated in the laboratory prior to disposal (subject to institutional approval and a thorough risk assessment), chemical degradation through hydrolysis can be considered. The following are generalized protocols based on the known reactivity of aryl isothiocyanates. These procedures should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
1. Acid-Catalyzed Hydrolysis
This method is based on the principle that strong acids can catalyze the hydrolysis of isothiocyanates to the corresponding amine.
-
Reagents: this compound, concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), water, sodium bicarbonate (NaHCO₃) for neutralization.
-
Procedure:
-
In a chemical fume hood, cautiously add the this compound dropwise to a stirred, excess solution of 6 M hydrochloric acid in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 100°C) for several hours to ensure complete hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is neutral (pH 7). Be prepared for gas evolution (CO₂).
-
The resulting aqueous solution containing the amine hydrochloride and salts can then be disposed of as aqueous chemical waste, in accordance with local regulations.
-
2. Alkaline Hydrolysis
This method utilizes a strong base to hydrolyze the isothiocyanate.
-
Reagents: this compound, sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
In a chemical fume hood, dissolve the this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an aqueous solution of 2 M sodium hydroxide to the flask while stirring.
-
Heat the mixture to reflux for several hours. Monitor the reaction for completeness.
-
After cooling, neutralize the solution with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
The resulting solution should be disposed of as hazardous aqueous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 2-Isopropyl-6-methylphenyl isothiocyanate
This guide provides critical safety and logistical information for the handling and disposal of 2-Isopropyl-6-methylphenyl isothiocyanate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Chemical Properties and Hazards
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO[1] |
| Molar Mass | 175.23 g/mol [1] |
| Boiling Point | 92°C @ 3mm Hg[1] |
| Density | 1.008 g/mL at 25°C[1] |
| Flash Point | 218°F (103.3°C)[1] |
This compound is classified as harmful and irritating.[1] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1][2] It can cause irritation to the eyes, respiratory system, and skin.[1] Some similar isothiocyanates can cause severe skin burns and eye damage.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specification |
| Hands | Chemical resistant gloves | Wear appropriate protective gloves.[2][3][4] Nitrile or neoprene gloves are generally recommended for isothiocyanates, but always check manufacturer compatibility data. |
| Eyes/Face | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Body | Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[2][4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5] A respirator with an organic vapor cartridge is recommended. |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Detailed Experimental Protocol
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Material Assembly: Gather all necessary chemicals, glassware, and equipment.
-
Waste Preparation: Prepare a designated, labeled, and sealed container for hazardous waste.
Handling:
-
Aliquotting: All weighing and handling of this compound must be performed inside a certified chemical fume hood.
-
Reaction Setup: Conduct all experimental procedures involving this compound within the fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[4] Use non-sparking tools for cleanup.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container. The container should be stored in a secondary containment tray within a well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[4]
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) should be placed in a separate, sealed, and labeled plastic bag or container.
-
Container Management: Ensure waste containers are kept tightly closed when not in use.[4] Do not overfill containers.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this chemical down the drain.[6]
-
Documentation: Maintain a log of all waste generated, including the quantity and date of disposal.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
